1,3,5-Tri-tert-butylbenzene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,3,5-tritert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFMBISUSZUUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163255 | |
| Record name | 1,3,5-Tri-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1460-02-2 | |
| Record name | 1,3,5-Tri-tert-butylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tri-tert-butylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Tri-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-tri-tert-butylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-Tri-tert-butylbenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9HH57K5V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3,5-Tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,5-Tri-tert-butylbenzene (CAS No. 1460-02-2), a sterically hindered aromatic hydrocarbon. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and purification, and discusses its key applications. Included are diagrams illustrating the fundamental synthetic pathway, presented to aid researchers and professionals in chemistry and drug development in understanding and utilizing this compound.
Introduction
This compound is an organic compound characterized by a benzene (B151609) ring symmetrically substituted with three tert-butyl groups. This unique structure imparts significant steric hindrance and thermal stability to the molecule.[1] As a non-polar organic molecule, it is largely insoluble in water but exhibits good solubility in nonpolar organic solvents such as hexane (B92381) and toluene.[2] Its robust nature makes it a valuable compound in various fields, including polymer chemistry, organic synthesis, and materials science. It serves as a building block for more complex molecules and as a reference standard in analytical chemistry.
Properties of this compound
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 1460-02-2 | [1][3] |
| Molecular Formula | C₁₈H₃₀ | [1][3] |
| Molecular Weight | 246.43 g/mol | [3] |
| Appearance | White to off-white crystalline solid or powder | [1] |
| Melting Point | 67-72 °C | [1] |
| Boiling Point | 121-122 °C at 12 mmHg | [1] |
| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [1] |
| Purity | ≥98.0% (GC) | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
This compound is commonly synthesized via the Friedel-Crafts alkylation of benzene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][5] The 1,3,5-isomer is the thermodynamically most stable product of this reaction.
Materials:
-
Benzene (anhydrous)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Add 50 mL of anhydrous benzene to the flask. While stirring, cool the flask in an ice bath.
-
Carefully add the anhydrous aluminum chloride catalyst to the cooled benzene in small portions.
-
Place the tert-butyl chloride in the dropping funnel and add it dropwise to the stirred benzene-catalyst mixture over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.
-
To quench the reaction, slowly add 50 mL of ice-cold water to the flask through the dropping funnel.
-
Transfer the mixture to a separatory funnel. Rinse the reaction flask with 20 mL of diethyl ether and add it to the separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.
-
Combine all organic layers and wash them with a saturated sodium bicarbonate solution followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
The crude this compound can be purified by crystallization from ethanol (B145695).[1]
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude product in a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
To facilitate further crystallization, place the flask in an ice bath for 15-20 minutes.[6]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals in a desiccator to obtain pure this compound.
The purity and identity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[3][8]
Sample Preparation:
-
Prepare a sample solution of approximately 10 µg/mL by dissolving the purified crystals in a volatile organic solvent such as hexane or dichloromethane.[9]
-
Ensure the sample is free of particulate matter by filtering or centrifugation if necessary.[9]
Instrumentation and Conditions (Representative):
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.[4]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 280 °C.[8]
-
Oven Temperature Program: Initial temperature of 45 °C for 2 min, then ramp at 12 °C/min to 325 °C and hold for 11 min.[8]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[8]
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.[8]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
The resulting mass spectrum should be compared with reference spectra for this compound. The major fragment ion is typically observed at m/z 231, corresponding to the loss of a methyl group.[3]
Visualized Mechanisms and Workflows
To further elucidate the core processes involved with this compound, the following diagrams are provided.
Caption: Mechanism of Friedel-Crafts Alkylation for Synthesis.
Applications in Research and Development
This compound is utilized in several areas of chemical research and industry:
-
Polymer Chemistry: It serves as a monomer or a building block for the synthesis of specialized polymers, imparting thermal stability and specific mechanical properties.
-
Antioxidant and Stabilizer: Due to its bulky nature, it can act as a heat stabilizer and antioxidant in polymers and other organic materials, preventing degradation.
-
Organic Synthesis: It is a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals, where the tert-butyl groups can act as steric directing or protecting groups.[4]
-
Material Science: Its derivatives are explored for applications in high-performance materials due to their thermal resistance.
-
Analytical Standard: It is used as a reference standard in analytical techniques like gas chromatography due to its stability and well-defined properties.[4]
-
Coordination Chemistry: It is employed in the preparation of sandwich complexes with various metal ions, such as scandium, yttrium, and lanthanides, facilitating studies in organometallic chemistry.[1]
Conclusion
This compound is a versatile and important compound in the field of chemistry. Its distinct structural features, characterized by high steric hindrance and thermal stability, make it an invaluable tool for researchers and developers. This guide has provided essential data on its properties, detailed experimental protocols for its synthesis and analysis, and highlighted its significant applications. The provided information aims to support and facilitate further innovation and research involving this compound.
References
- 1. This compound CAS#: 1460-02-2 [m.chemicalbook.com]
- 2. mt.com [mt.com]
- 3. This compound | C18H30 | CID 15089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 6. youtube.com [youtube.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. lcms.cz [lcms.cz]
- 9. uoguelph.ca [uoguelph.ca]
physical and chemical properties of 1,3,5-tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-tri-tert-butylbenzene is a symmetrical aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three tert-butyl groups at the 1, 3, and 5 positions. This unique molecular architecture, featuring bulky tert-butyl groups, imparts significant steric hindrance and thermal stability to the compound.[1] These properties make it a valuable intermediate in various chemical syntheses, a stabilizer in polymers and plastics, and a reference standard in analytical chemistry.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and a summary of its key applications.
Physical Properties
This compound is a white crystalline solid at room temperature.[4] The bulky tert-butyl groups create a nonpolar, hydrophobic molecule, leading to its insolubility in water but good solubility in nonpolar organic solvents such as hexane, toluene, and ethyl acetate.[5] Its solubility in these solvents tends to increase with temperature.
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₀ | [2][4] |
| Molecular Weight | 246.43 g/mol | [2][4] |
| CAS Number | 1460-02-2 | [2][4] |
| Appearance | White crystalline powder or solid.[2][4] | [2][4] |
| Melting Point | 67-76 °C | [2][4] |
| Boiling Point | 121-122 °C at 12 mmHg | [2][4] |
| Density | 0.8898 g/cm³ | |
| Solubility | Insoluble in water.[3][4][5] Soluble in organic solvents like chloroform (B151607) and ethyl acetate.[4] | [3][4][5] |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the steric hindrance provided by the three tert-butyl groups. This steric crowding makes the benzene ring less susceptible to reactions that are common for other benzene derivatives.[6]
-
Stability : The compound is stable under normal storage and handling conditions, typically in a cool, dry, and well-ventilated area away from incompatible substances.[3][7] It is incompatible with strong oxidizing agents.[5][7]
-
Reactivity : While the bulky substituents enhance stability, this compound can undergo certain reactions. For instance, it is used in the preparation of sandwich complexes with scandium, yttrium, and lanthanide ions.[4][8] Reactions involving substitution of the tert-butyl groups can occur under specific conditions, such as with certain iodinating agents in acetic and trifluoroacetic acids, leading to the formation of mono-, di-, and triiodo-substituted derivatives.[9]
-
Antioxidant Properties : It can function as a hindered phenol (B47542) antioxidant, inhibiting the oxidation of polymers and thereby extending their lifespan and preserving their physical properties.[3]
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Key Observations | Source(s) |
| ¹H NMR | Due to the molecule's symmetry, the proton NMR spectrum is relatively simple, showing signals for the aromatic protons and the protons of the tert-butyl groups. | [10][11][12] |
| ¹³C NMR | The carbon NMR spectrum provides evidence for the different carbon environments within the molecule. | [13] |
| FTIR | The infrared spectrum displays characteristic absorption bands for C-H stretching and bending in the aromatic ring and the alkyl groups. | [14][15][16][17] |
| Mass Spectrometry (GC-MS) | The mass spectrum typically shows a molecular ion peak corresponding to its molecular weight and fragmentation patterns characteristic of the loss of tert-butyl groups. A prominent peak is often observed at m/z 231, corresponding to the loss of a methyl group. | [14][18][19][20] |
Experimental Protocols
Synthesis via Friedel-Crafts Alkylation
A common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene or tert-butylbenzene (B1681246).[1] This reaction typically uses tert-butyl chloride or isobutylene (B52900) as the alkylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][21] Careful control of reaction conditions is crucial to favor the formation of the thermodynamically most stable 1,3,5-isomer and to minimize the production of other isomers.[1][21]
Protocol: Friedel-Crafts Alkylation of tert-Butylbenzene
-
Apparatus Setup : A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a wash bottle with a sodium hydroxide (B78521) solution). The system is flushed with nitrogen.
-
Reactant Charging : Add 13.4 g (100 mmol) of tert-butylbenzene and 18.5 g (200 mmol) of tert-butyl chloride to the reaction flask.[21]
-
Cooling : Cool the mixture to 0°C using an ice/salt bath.[21]
-
Catalyst Addition : While stirring vigorously, add 1.0 g of anhydrous aluminum chloride in four portions at two-minute intervals.[21] A light-yellow solid mixture will form.
-
Reaction Work-up : Immediately after the addition of the catalyst, the cooling bath is removed, and the reaction mixture is worked up to isolate the product.
-
Purification : The crude product can be purified by crystallization from ethanol.[4]
Caption: Workflow for the synthesis of this compound.
Isomer Formation Logic
In the alkylation of benzene with tert-butyl groups, the 1,4-di-tert-butylbenzene (B89470) is the kinetically controlled product. However, this compound is the thermodynamically most stable product.[21] The formation of the 1,3,5-isomer is favored under conditions that allow for equilibrium to be reached.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 1460-02-2 [m.chemicalbook.com]
- 5. This compound, 97+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound(1460-02-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. L18832.18 [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound(1460-02-2) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound | C18H30 | CID 15089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound(1460-02-2) IR Spectrum [chemicalbook.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. Benzene, 1,3,5-tri-tert-butyl- [webbook.nist.gov]
- 18. Benzene, 1,3,5-tri-tert-butyl- [webbook.nist.gov]
- 19. dev.spectrabase.com [dev.spectrabase.com]
- 20. dev.spectrabase.com [dev.spectrabase.com]
- 21. Making sure you're not a bot! [oc-praktikum.de]
An In-depth Technical Guide on the Molecular Structure and Symmetry of 1,3,5-Tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and symmetry of 1,3,5-tri-tert-butylbenzene, a sterically hindered aromatic hydrocarbon. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's conformational properties and symmetry, which are critical for applications in materials science, supramolecular chemistry, and as a bulky ligand in organometallic chemistry.
Molecular Structure
This compound (C₁₈H₃₀) is characterized by a central benzene (B151609) ring symmetrically substituted with three bulky tert-butyl groups. This substitution pattern imposes significant steric strain, which in turn dictates the molecule's unique geometry and conformational preferences.
Crystallographic Data
The definitive solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The seminal work by Sakai (1978) revealed that the molecule crystallizes in the monoclinic space group C2/c.[1] The steric hindrance between the tert-butyl groups forces a distortion of the benzene ring from perfect planarity and influences the orientation of the tert-butyl substituents. One methyl group from each tert-butyl moiety is found to lie in the plane of the aromatic ring.[1]
In a related crystal structure of a cyclopentadienyl-iron complex of this compound, the bond angles of the arene ligand provide further insight into its distorted structure. The internal C-C-C angles in the benzene ring at the points of tert-butyl substitution are contracted to approximately 117.5°, while the angles at the hydrogen-substituted carbons are expanded to around 122.5°.[2]
The following table summarizes key crystallographic and structural parameters for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₃₀ | |
| Molecular Weight | 246.44 g/mol | |
| Crystal System | Monoclinic | [1] |
| Space Group | C2/c | [1] |
| Unit Cell Parameters | a = 10.193(2) Å, b = 17.650(3) Å, c = 20.222(5) Å, β = 90.00(1)° | [1] |
| C-C(t-Bu)-C Bond Angle | ~117.5° | [2] |
| C-C(H)-C Bond Angle | ~122.5° | [2] |
Molecular Symmetry
The symmetrical substitution of the benzene ring in this compound results in a high degree of symmetry. Based on its molecular structure, the idealized point group for this compound is D₃h . This point group is characterized by the following symmetry elements:
-
One C₃ principal rotation axis: Coincident with the six-fold axis of the benzene ring.
-
Three C₂ rotation axes: Perpendicular to the C₃ axis, passing through the C-H bonds and the midpoints of the opposing C-C bonds of the benzene ring.
-
One horizontal mirror plane (σh): Coincident with the plane of the benzene ring.
-
Three vertical mirror planes (σv): Each containing the C₃ axis and one of the C₂ axes.
-
An improper rotation axis (S₃): Coincident with the C₃ axis.
The D₃h symmetry is a key feature of this molecule, rendering the three tert-butyl groups and the three aromatic hydrogens chemically equivalent. This has important implications for its spectroscopic properties, particularly in NMR.
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the molecular structure of this compound is achieved through single-crystal X-ray diffraction.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol, at room temperature.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is collected using a CCD or CMOS detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². The positions of the hydrogen atoms are typically calculated and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the symmetry of this compound in solution.
-
Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.
-
¹H NMR Spectroscopy: The high symmetry of the molecule results in a simplified ¹H NMR spectrum. The three aromatic protons are chemically equivalent and appear as a single signal. The 27 protons of the three equivalent tert-butyl groups also give rise to a single, intense signal.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum further confirms the D₃h symmetry. Due to the equivalence of the carbon atoms, only a few distinct signals are observed for the aromatic and tert-butyl carbons.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.3 | Singlet | Aromatic C-H |
| ¹H | ~1.3 | Singlet | C(CH₃)₃ |
| ¹³C | ~150 | Singlet | Aromatic C-tBu |
| ¹³C | ~120 | Singlet | Aromatic C-H |
| ¹³C | ~34 | Singlet | C (CH₃)₃ |
| ¹³C | ~31 | Singlet | C(C H₃)₃ |
Conclusion
The molecular structure of this compound is a testament to the influence of steric hindrance on molecular geometry and symmetry. Its highly symmetric D₃h point group and distorted benzene core are defining features that govern its physical and chemical properties. The experimental techniques of single-crystal X-ray diffraction and NMR spectroscopy provide a comprehensive understanding of its structure in both the solid and solution states. This knowledge is fundamental for its application in the rational design of new materials and chemical entities.
References
The Historical Synthesis of 1,3,5-Tri-tert-butylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tri-tert-butylbenzene is a highly symmetrical aromatic hydrocarbon characterized by significant steric hindrance due to the three bulky tert-butyl groups meta to each other on the benzene (B151609) ring.[1] This unique structural feature imparts high thermal stability and influences its reactivity, making it a valuable intermediate in specialized chemical syntheses, including the preparation of sandwich complexes with lanthanide ions and as a building block in polymer and materials science.[1][2][3] This technical guide provides a comprehensive overview of the historical synthesis of this compound, focusing on the core methodologies, experimental protocols, and quantitative data from seminal works in the field.
Historical Perspective of the Synthesis
The primary and historically significant method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene.[1] This electrophilic aromatic substitution reaction involves the reaction of benzene with a tert-butylating agent, typically tert-butyl chloride, in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][4][5]
Early investigations into the tert-butylation of benzene revealed challenges in achieving high selectivity for the 1,3,5-isomer. The reaction tends to produce a mixture of isomers, including mono-, di-, and other tri-substituted products. A key aspect of the synthesis is the understanding of kinetic versus thermodynamic control. While other isomers, such as 1,4-di-tert-butylbenzene, may form faster under kinetic control, this compound is the most thermodynamically stable product.[6] This stability is attributed to the minimization of steric strain between the bulky tert-butyl groups when they are in a meta-arrangement.
Significant contributions to the direct and selective synthesis of this compound were made in the mid-20th century. A notable publication by W. Hartingsveldt, P. E. Verkade, and B. M. Wepster in 1956 in the Recueil des Travaux Chimiques des Pays-Bas described a method for its synthesis.[7] Later, in 1966, P. C. Myhre, T. Rieger, and J. T. Stone published a paper in The Journal of Organic Chemistry detailing a direct synthesis of this compound.[8] These works laid the foundation for reliable procedures to obtain this sterically hindered molecule. The key to a successful synthesis often involves carefully controlled reaction conditions that allow for the isomerization of kinetically favored products to the desired thermodynamically stable 1,3,5-isomer.
Quantitative Data
The following table summarizes key quantitative data for this compound and a common intermediate.
| Property | This compound | 1,4-Di-tert-butylbenzene (Side Product) |
| Molecular Formula | C₁₈H₃₀ | C₁₄H₂₂ |
| Molecular Weight | 246.43 g/mol | 190.32 g/mol |
| CAS Number | 1460-02-2 | 1014-60-4 |
| Melting Point | 67-72 °C | 76-77 °C |
| Boiling Point | 121-122 °C at 12 mmHg | Not available |
| Appearance | White to almost white crystalline solid | Colorless needles |
| Purity (Typical) | >98.0% (GC) | 99% (GC) |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695), chloroform, and ethyl acetate.[1][3] | Soluble in organic solvents. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via Friedel-Crafts alkylation, compiled from historical descriptions of the reaction.
Objective: To synthesize this compound from benzene and tert-butyl chloride.
Materials:
-
Benzene (in large excess)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice (for ice bath)
-
Hydrochloric acid (dilute, for quenching)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
-
Methanol (B129727) or ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap (e.g., a bubbler with mineral oil or a connection to a fume hood exhaust)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and flask
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The apparatus should be protected from atmospheric moisture.
-
Reaction Mixture Preparation: In a fume hood, charge the flask with a large excess of benzene and anhydrous aluminum chloride.[4] Cool the mixture to 0-5 °C using an ice bath while stirring.
-
Addition of Alkylating Agent: Add tert-butyl chloride to the dropping funnel. Add the tert-butyl chloride dropwise to the stirred reaction mixture over a period of several hours.[4] A slow addition rate and maintenance of the low temperature are crucial to control the exothermic reaction and minimize the formation of unwanted side products. Hydrogen chloride gas will be evolved during the reaction.
-
Reaction Progression and Isomerization: After the addition is complete, the reaction mixture is typically stirred for an extended period. In some historical procedures, the reaction mixture is allowed to warm to room temperature or gently heated to promote the isomerization of di- and other tri-tert-butylbenzene isomers to the thermodynamically more stable 1,3,5-isomer.
-
Quenching: The reaction is quenched by carefully and slowly pouring the reaction mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.[4]
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether.[4] Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with water again to remove any remaining acid. Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal and Isolation: Filter off the drying agent and remove the solvent and excess benzene using a rotary evaporator.[4]
-
Purification: The crude product, a solid, is then purified by recrystallization from a suitable solvent such as methanol or ethanol to yield white crystals of this compound.[3]
Synthesis Workflow and Logic
The synthesis of this compound via Friedel-Crafts alkylation is a stepwise process that involves the formation of several intermediates. The reaction proceeds through an electrophilic aromatic substitution mechanism. The bulky tert-butyl groups are ortho, para-directing; however, due to extreme steric hindrance at the ortho positions, para-substitution is favored. The formation of the 1,3,5-isomer is a result of subsequent isomerization reactions driven by thermodynamic stability.
Caption: Friedel-Crafts synthesis of this compound from benzene.
Conclusion
The historical synthesis of this compound is a classic example of the application of the Friedel-Crafts alkylation and the principles of kinetic and thermodynamic control in organic synthesis. While the reaction can lead to a mixture of products, careful control of reaction conditions, including temperature and reaction time, allows for the selective formation of the desired highly symmetrical and sterically hindered product. The methodologies developed by early researchers remain fundamental to the preparation of this important chemical intermediate. For professionals in drug development and materials science, an understanding of these foundational synthetic routes is essential for the design and synthesis of novel molecules with tailored properties.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 1460-02-2 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. cerritos.edu [cerritos.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Synthesis of 1,3,5‐tri‐tert. Butylbenzene | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
The Shielding Hand: An In-depth Technical Guide to the Steric Hindrance Effects of Tri-tert-butylbenzene Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of molecular design and synthesis, the ability to control reactivity and selectivity is paramount. Steric hindrance, the spatial arrangement of atoms within a molecule that impedes chemical reactions, is a powerful tool in the chemist's arsenal. Among the various steric shielding groups, the tri-tert-butylbenzene moiety stands out for its profound and predictable influence on molecular conformation and reactivity. This technical guide provides a comprehensive exploration of the steric hindrance effects imparted by 1,3,5-tri-tert-butylbenzene and its derivatives, offering quantitative data, detailed experimental protocols, and visual representations to aid researchers in harnessing its unique properties.
The symmetric substitution of a benzene (B151609) ring with three bulky tert-butyl groups creates a sterically encumbered environment, profoundly impacting the accessibility of the aromatic core and adjacent functional groups. This "shielding hand" dictates reaction pathways, stabilizes reactive intermediates, and influences the adoption of specific molecular geometries. Understanding these effects is crucial for applications ranging from the design of highly selective catalysts to the development of metabolically stable pharmaceuticals.
Data Presentation: Quantifying Steric Hindrance
The steric influence of the tri-tert-butylbenzene group can be quantified through various physicochemical parameters and reaction kinetics. The following tables summarize key data, offering a comparative perspective on the steric bulk of the tert-butyl group and the resulting effects on molecular properties and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₀ |
| Molecular Weight | 246.43 g/mol |
| Melting Point | 67-72 °C |
| Boiling Point | 121-122 °C at 12 mmHg |
| Appearance | White to off-white crystalline solid |
Table 2: Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR (Aromatic H) | ~7.1 ppm |
| ¹H NMR (tert-Butyl H) | ~1.3 ppm |
| ¹³C NMR (Aromatic C-H) | ~120 ppm |
| ¹³C NMR (Aromatic C-tBu) | ~150 ppm |
| ¹³C NMR (Quaternary C of tBu) | ~34 ppm |
| ¹³C NMR (Methyl C of tBu) | ~31 ppm |
Table 3: Comparative Steric Parameters of Alkyl Groups
| Substituent | A-Value (kcal/mol)[1] | Taft Steric Parameter (Es)[2] |
| -H | 0 | 1.24 |
| -CH₃ (Methyl) | 1.74 | 0.00 |
| -CH₂CH₃ (Ethyl) | 1.79 | -0.07 |
| -CH(CH₃)₂ (Isopropyl) | 2.15 | -0.47 |
| -C(CH₃)₃ (tert-Butyl) | ~4.9 | -1.54 |
A-values quantify the steric bulk of a substituent in a cyclohexane (B81311) ring, with higher values indicating greater steric hindrance. Taft steric parameters (Es) are derived from the rates of ester hydrolysis, with more negative values indicating greater steric hindrance.[1][2]
Table 4: Relative Rates of Aqueous Bromination of Alkylbenzenes
| Substrate | Relative Rate (para-position) |
| Benzene | 1 |
| Ethylbenzene | ~1.5 |
| Isopropylbenzene | ~1.2 |
| tert-Butylbenzene (B1681246) | ~0.8 |
This data illustrates the impact of increasing steric bulk on the rate of electrophilic aromatic substitution. Despite the electron-donating nature of the tert-butyl group, its steric hindrance leads to a decreased reaction rate at the para position compared to less bulky alkylbenzenes.
Table 5: Product Distribution in the Nitration of Toluene (B28343) vs. tert-Butylbenzene
| Substrate | % ortho | % meta | % para |
| Toluene | 58.5 | 4.5 | 37 |
| tert-Butylbenzene | 16 | 8 | 75 |
The significant decrease in the formation of the ortho-substituted product and the corresponding increase in the para-substituted product for tert-butylbenzene highlights the powerful directing effect of steric hindrance, overriding the inherent ortho,para-directing nature of the alkyl group.[3]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and for a comparative study of electrophilic nitration are provided below. These protocols are intended to serve as a practical guide for researchers.
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
Objective: To synthesize this compound from benzene and tert-butyl chloride.
Materials:
-
Benzene (anhydrous)
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.
-
In the flask, place 1.2 g (9.0 mmol) of anhydrous aluminum chloride.
-
Add 50 mL of anhydrous benzene to the flask and cool the mixture in an ice bath.
-
Slowly add 15.7 mL (140 mmol) of tert-butyl chloride to the addition funnel and add it dropwise to the stirred benzene/aluminum chloride mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Slowly and carefully pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker.
-
Transfer the mixture to a separatory funnel. Add 50 mL of hexane and shake.
-
Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel using hexane as the eluent.
Expected Outcome: A white crystalline solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Comparative Electrophilic Nitration of Benzene, Toluene, and this compound
Objective: To qualitatively and quantitatively compare the reactivity and regioselectivity of benzene, toluene, and this compound towards electrophilic nitration.
Materials:
-
Benzene
-
Toluene
-
This compound
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Sodium bicarbonate (5% solution)
-
Anhydrous sodium sulfate
-
Test tubes or small flasks
-
Ice bath
-
Magnetic stirrer and stir plate (optional)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with stirring. Allow the mixture to cool.
-
Reaction Setup: In three separate test tubes or small flasks, place 1 mmol of benzene, 1 mmol of toluene, and 1 mmol of this compound, respectively. Dissolve each in 5 mL of dichloromethane and cool in an ice bath.
-
Nitration: To each of the cooled solutions, slowly add 1 mL of the cold nitrating mixture dropwise with stirring.
-
Reaction Monitoring: Allow the reactions to proceed at 0 °C. Monitor the progress of each reaction by taking small aliquots at regular time intervals (e.g., 5, 15, 30 minutes) and quenching them in a vial containing 1 mL of 5% sodium bicarbonate solution.
-
Work-up of Aliquots: For each quenched aliquot, extract the organic layer with a small amount of dichloromethane. Dry the organic extract over anhydrous sodium sulfate.
-
Analysis: Analyze the organic extracts by GC-MS.
-
Qualitative Analysis: Compare the rate of disappearance of the starting material in each reaction to assess the relative reactivity.
-
Quantitative Analysis: For the reactions of toluene and this compound, determine the ratio of the different regioisomers (ortho, meta, para for toluene; mono-nitro for tri-tert-butylbenzene) by integrating the respective peaks in the gas chromatogram.
-
Expected Outcome:
-
The order of reactivity will be toluene > benzene > this compound, demonstrating the deactivating effect of steric hindrance in the latter.
-
The product distribution for nitrated toluene will show a mixture of ortho and para isomers.
-
The nitration of this compound will yield predominantly the mononitro product, with substitution occurring at one of the aromatic C-H positions, showcasing the steric shielding of the ring.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the synthesis and steric effects of tri-tert-butylbenzene.
References
Solubility Profile of 1,3,5-Tri-tert-butylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3,5-tri-tert-butylbenzene in common laboratory solvents. Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information, comparative data from a structurally similar compound, and a detailed experimental protocol for determining thermodynamic solubility.
Core Topic: Solubility of this compound
This compound is a symmetrical, non-polar aromatic hydrocarbon. Its molecular structure, characterized by a benzene (B151609) ring substituted with three bulky tert-butyl groups, dictates its solubility behavior. The fundamental principle of "like dissolves like" is central to understanding its solubility profile. The large, non-polar nature of the molecule results in it being readily soluble in non-polar organic solvents and poorly soluble in polar solvents.
Data Presentation: Solubility Summary
Table 1: Qualitative and Comparative Quantitative Solubility Data
| Solvent | Solvent Type | Qualitative Solubility of this compound | Comparative Solubility of Hexamethylbenzene (B147005) ( g/100 g solvent) |
| Hexane | Non-polar | Expected to be highly soluble | Soluble |
| Heptane | Non-polar | Expected to be highly soluble | No data available |
| Toluene | Aromatic | Soluble[1] | 8.25 at 19.92°C[2] |
| Chloroform | Halogenated | Sparingly soluble | Soluble |
| Dichloromethane | Halogenated | Expected to be soluble | No data available |
| Acetone | Polar Aprotic | Slightly Soluble | Soluble |
| Ethyl Acetate | Polar Aprotic | Slightly soluble | No data available |
| Tetrahydrofuran (THF) | Polar Aprotic | Expected to be soluble | No data available |
| Ethanol | Polar Protic | Slightly soluble (can be crystallized from it) | Soluble at 78°C |
| Methanol | Polar Protic | Poorly soluble | No data available |
| Isopropanol | Polar Protic | Poorly soluble | No data available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Poorly soluble | No data available |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Poorly soluble | No data available |
| Water | Polar Protic | Insoluble[3][4] | Insoluble[4][5] |
Note: "Expected to be soluble/poorly soluble" is based on the chemical principle of "like dissolves like."
Experimental Protocols: Determining Thermodynamic Solubility
The following is a detailed methodology for the experimental determination of the thermodynamic solubility of a solid, non-polar compound like this compound in various organic solvents using the isothermal shake-flask method.[6][7][8][9]
Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with screw caps (B75204) and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 µm)
-
Glass syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.[1][3][10]
Safety Precautions:
-
Handle this compound in a well-ventilated area or a chemical fume hood.[1]
-
Avoid inhalation of dust and contact with skin and eyes.[3]
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][3]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.[1][3][10]
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
These standards will be used to generate a calibration curve for the analytical instrument (HPLC or GC).
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of glass vials.
-
Add a known volume of the selected solvent to each vial. Ensure there is undissolved solid remaining at the bottom of the vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to allow the system to reach equilibrium (typically 24-72 hours).[9] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a glass syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Analysis:
-
Analyze the diluted samples using a calibrated HPLC or GC method.
-
Record the peak area or height for each sample.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
References
- 1. This compound(1460-02-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. hexamethylbenzene [chemister.ru]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. Hexamethylbenzene - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. quora.com [quora.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Interpretation of 1,3,5-Tri-tert-butylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and interpretation for 1,3,5-tri-tert-butylbenzene. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical characterization of this compound.
Molecular Structure and Spectroscopic Overview
This compound is a highly symmetrical aromatic hydrocarbon. Its structure, characterized by three bulky tert-butyl groups positioned symmetrically on the benzene (B151609) ring, gives rise to distinct and readily interpretable spectroscopic signatures. This guide will delve into the details of its ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~7.3 | s | Ar-H |
| ~1.3 | s | -C(CH₃)₃ | |
| ¹³C | ~150 | s | Ar-C (quaternary) |
| ~121 | s | Ar-C-H | |
| ~34 | s | -C(CH₃)₃ | |
| ~31 | s | -C(CH₃)₃ |
Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency. Data is referenced from publicly available spectral databases.
Table 2: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 246 | 17.03 | [M]⁺ (Molecular Ion) |
| 231 | 99.99 | [M-CH₃]⁺ (Base Peak) |
| 57 | 47.87 | [C(CH₃)₃]⁺ |
| 232 | 19.79 | Isotopic peak of [M-CH₃]⁺ |
| 108 | 6.66 | Fragmentation product |
Data obtained from Electron Ionization (EI) Mass Spectrometry.[1]
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (aliphatic, tert-butyl) |
| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1365 | Strong | C-H bend (tert-butyl) |
| ~880 | Strong | C-H out-of-plane bend (isolated Ar-H) |
Note: This represents a summary of expected characteristic peaks. Detailed peak lists are available in spectral databases.
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques discussed. These protocols represent standard practices in the field for the analysis of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration, although modern spectrometers can also reference the residual solvent peak.
¹H NMR Spectroscopy Protocol:
-
The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key acquisition parameters include a spectral width appropriate for proton signals (e.g., 0-10 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
The free induction decay (FID) is processed using Fourier transformation, followed by phasing and baseline correction.
¹³C NMR Spectroscopy Protocol:
-
The spectrometer is tuned to the ¹³C frequency.
-
A standard proton-decoupled pulse sequence is employed to acquire the spectrum, which results in singlets for all carbon signals.
-
A wider spectral width is used (e.g., 0-200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data processing is similar to that for ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of solid this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
FTIR Spectroscopy Protocol:
-
A background spectrum of the empty sample compartment or a pure KBr pellet is collected to subtract atmospheric and instrumental interferences.
-
The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized by heating in a high-vacuum source.
Mass Spectrometry Protocol:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion, generating a mass spectrum.
Data Interpretation and Structural Elucidation
The high degree of symmetry in this compound simplifies its spectroscopic interpretation.
¹H NMR: The spectrum is expected to show two singlets. The downfield singlet corresponds to the three equivalent aromatic protons, while the upfield singlet with a larger integration value represents the 27 equivalent protons of the three tert-butyl groups.
¹³C NMR: Due to the molecule's symmetry, only four distinct carbon signals are anticipated. Two signals will appear in the aromatic region, corresponding to the three substituted and three unsubstituted aromatic carbons. The other two signals in the aliphatic region arise from the quaternary and methyl carbons of the tert-butyl groups.
Mass Spectrometry: The mass spectrum shows a clear molecular ion peak at m/z 246, confirming the molecular weight of the compound.[1] The base peak at m/z 231 corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation pathway for tert-butyl substituted compounds, resulting in a stable tertiary carbocation.[1] The peak at m/z 57 is characteristic of the tert-butyl cation.[1]
Infrared Spectroscopy: The IR spectrum displays characteristic absorptions for a substituted benzene ring and aliphatic C-H bonds. The strong C-H stretching bands just below 3000 cm⁻¹ are indicative of the tert-butyl groups. The aromatic C=C stretching vibrations appear in the 1600-1480 cm⁻¹ region. A strong absorption around 880 cm⁻¹ is characteristic of the out-of-plane C-H bending of the isolated aromatic protons.
Visualizations
The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.
Caption: Logical relationship between the molecular structure and its key spectroscopic features.
Caption: A generalized experimental workflow for spectroscopic analysis.
References
Thermal Stability of 1,3,5-Tri-tert-butylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tri-tert-butylbenzene is an aromatic hydrocarbon notable for its unique molecular architecture, characterized by three bulky tert-butyl groups symmetrically substituted on a benzene (B151609) ring. This arrangement imparts significant steric hindrance, which contributes to its high thermal stability.[1][2] This property makes it a valuable compound in various applications, including as a heat stabilizer in polymers, an antioxidant, and a building block in the synthesis of high-performance materials.[3][4] An in-depth understanding of its thermal decomposition profile is crucial for ensuring operational safety, predicting material lifetime, and optimizing its use in high-temperature applications.
This technical guide provides a comprehensive overview of the thermal stability of this compound. While specific quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are not extensively available in the public domain, this guide outlines the standard experimental protocols for their evaluation and presents a framework for the anticipated thermal decomposition data. Furthermore, a plausible thermal decomposition pathway is proposed based on established principles of alkylbenzene pyrolysis.
Data Presentation: Thermal Stability Parameters
The following table summarizes the key thermal decomposition parameters that would be determined through thermogravimetric analysis (TGA) and kinetic analysis. This table serves as a template for presenting experimentally determined values.
| Thermal Property | Value | Method | Notes |
| Onset Decomposition Temperature (Td,onset) | Data not available in literature | TGA | The temperature at which significant mass loss begins. A higher value indicates greater thermal stability. |
| Temperature at 5% Mass Loss (Td5) | Data not available in literature | TGA | A common metric for comparing the initial decomposition of materials. |
| Temperature at 10% Mass Loss (Td10) | Data not available in literature | TGA | Provides another data point for assessing the rate of initial decomposition. |
| Temperature of Maximum Decomposition Rate (Tmax) | Data not available in literature | DTG (Derivative Thermogravimetry) | The peak of the derivative of the TGA curve, indicating the point of most rapid mass loss. |
| Residual Mass at 600 °C | Data not available in literature | TGA | The percentage of the initial mass remaining at a high temperature, indicating the formation of non-volatile products. |
| Activation Energy of Decomposition (Ea) | Data not available in literature | Kinetic Analysis (e.g., Flynn-Wall-Ozawa) | The minimum energy required to initiate the decomposition reaction. A higher Ea signifies greater stability. |
Experimental Protocols
A thorough investigation of the thermal stability of this compound would involve a combination of analytical techniques to quantify mass loss, measure heat flow, and identify decomposition products.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature range over which this compound decomposes and to quantify its mass loss as a function of temperature.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a ceramic or platinum pan.
-
The sample is heated in a TGA instrument under a controlled atmosphere (e.g., inert nitrogen or argon) to prevent oxidation.
-
The temperature is increased at a constant rate (e.g., 10 °C/min) over a defined range (e.g., 30 °C to 800 °C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Kinetic analysis can be performed by conducting the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting and decomposition.
Methodology:
-
A small, weighed sample is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are heated in the DSC cell at a constant rate under a controlled atmosphere.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks in the DSC thermogram.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.
Methodology:
-
A microgram-scale sample is rapidly heated to a specific decomposition temperature in a pyrolysis unit.
-
The resulting decomposition products are swept into a gas chromatograph (GC).
-
The GC separates the individual components of the product mixture based on their boiling points and interactions with the chromatographic column.
-
The separated components are then introduced into a mass spectrometer (MS), which fragments the molecules and detects the fragments based on their mass-to-charge ratio, allowing for their identification.
Proposed Thermal Decomposition Pathway
In the absence of specific experimental studies on the decomposition mechanism of this compound, a plausible pathway can be proposed based on the known pyrolysis behavior of other alkylbenzenes, such as tert-butylbenzene. The thermal decomposition is expected to proceed via a free-radical mechanism initiated by the homolytic cleavage of the weakest chemical bonds.
The bond between the bulky tert-butyl group and the aromatic ring is sterically strained and is expected to be the point of initial bond scission. The proposed pathway is as follows:
-
Initiation: The process begins with the homolytic cleavage of a carbon-carbon bond between one of the tert-butyl groups and the benzene ring, generating a 3,5-di-tert-butylphenyl radical and a tert-butyl radical. This is the rate-determining step.
-
Propagation:
-
The highly reactive tert-butyl radical can undergo β-scission to form a more stable isobutene molecule and a methyl radical.
-
The generated radicals (3,5-di-tert-butylphenyl and methyl) can then abstract hydrogen atoms from other this compound molecules, propagating the chain reaction and leading to the formation of various smaller hydrocarbon products.
-
-
Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.
Conclusion
This compound possesses high thermal stability, a characteristic attributed to the steric hindrance afforded by its three tert-butyl groups. While quantitative experimental data on its thermal decomposition is limited in the public domain, established analytical techniques such as TGA, DSC, and Py-GC-MS provide a robust framework for its comprehensive evaluation. The proposed decomposition mechanism, initiated by the homolytic cleavage of a tert-butyl group, aligns with the known behavior of similar alkylbenzenes and serves as a valuable model for understanding its degradation profile. Further experimental studies are warranted to precisely quantify the thermal stability parameters and validate the proposed decomposition pathways, which will undoubtedly enhance its application in the development of advanced, high-performance materials.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Item - Pyrolysis of nâButylbenzene at Various Pressures: Influence of Long Side-Chain Structure on Alkylbenzene Pyrolysis - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Dual Influence of the Tert-Butyl Group on the Benzene Ring: An In-depth Technical Guide
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the electronic effects of the tert-butyl group on the benzene (B151609) ring. This whitepaper delves into the nuanced interplay of inductive and hyperconjugative effects, providing quantitative data, detailed experimental methodologies, and visual representations to elucidate the core principles governing this common chemical substituent.
The tert-butyl group, often perceived as a simple bulky substituent, exerts a significant and complex electronic influence on the benzene ring, impacting reactivity and orientation of substitution. This guide offers a detailed examination of these effects, crucial for molecular design and synthesis in various scientific fields, including medicinal chemistry.
Core Electronic Properties of the Tert-Butyl Group
The electron-donating nature of the tert-butyl group is a result of two primary electronic effects: the inductive effect and hyperconjugation. These phenomena work in concert to increase the electron density of the aromatic ring to which it is attached.
Inductive Effect (+I): The tert-butyl group exhibits a positive inductive effect (+I), where the three methyl groups push electron density towards the central quaternary carbon. This central carbon, in turn, donates this increased electron density to the benzene ring through the sigma bond. This electron-releasing character is a consequence of the greater s-character of the sp² hybridized carbon of the benzene ring compared to the sp³ hybridized carbon of the tert-butyl group.[1]
Hyperconjugation: Hyperconjugation is a stabilizing interaction involving the delocalization of sigma (σ) electrons into an adjacent empty or partially filled p-orbital or a pi (π) orbital. In the case of a tert-butyl group attached to a benzene ring, the electrons in the C-C σ-bonds of the tert-butyl group can overlap with the π-system of the ring. This delocalization of sigma-electrons effectively donates electron density to the aromatic system, contributing to its overall electron-donating character.[2] While C-H hyperconjugation is not possible for the tert-butyl group due to the absence of α-hydrogens, C-C hyperconjugation can still occur, although it is considered a smaller effect.[1]
Quantitative Analysis of Electronic Effects
The electronic influence of the tert-butyl group can be quantified using linear free-energy relationships, primarily through Hammett and Taft parameters.
| Parameter | Value for tert-Butyl | Description |
| Hammett Constant (σ) | ||
| σp | -0.20 | Represents the electronic effect at the para position. The negative value indicates an electron-donating group.[2] |
| σm | -0.10 | Represents the electronic effect at the meta position. The smaller negative value compared to σp reflects a diminished resonance (hyperconjugation) contribution at the meta position.[2] |
| Taft Steric Parameter (Es) | -1.54 | Quantifies the steric bulk. The large negative value highlights its significant steric hindrance.[2] |
| Taft Polar Constant (σ)* | -0.30 | Represents the polar (inductive) effect of the substituent.[2] |
Influence on Electrophilic Aromatic Substitution
The tert-butyl group is an activating, ortho, para-directing substituent in electrophilic aromatic substitution (EAS).[3] Its electron-donating inductive effect increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself.[3][4] For instance, t-butylbenzene undergoes nitration approximately 15.7 times faster than benzene.[1]
However, the most notable influence of the tert-butyl group in EAS is its profound steric hindrance.[3] This bulkiness severely impedes electrophilic attack at the ortho positions.[3] Consequently, electrophilic substitution on tert-butylbenzene (B1681246) overwhelmingly yields the para-substituted product.[3]
The following table summarizes the isomer distribution for several key EAS reactions on tert-butylbenzene:
| Reaction | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Nitration | 12 | 8.5 | 79.5 |
| Halogenation (Chlorination) | 0 | ~0 | 100 |
| Friedel-Crafts Acylation | ~0 | ~0 | >99 |
Data compiled from multiple sources.[1][5]
Visualizing the Electronic Effects
The interplay of electronic and steric effects can be visualized using the following diagrams:
Experimental Protocols
Determination of Hammett Constants (σ):
The Hammett constants for the tert-butyl group are determined by measuring the ionization constants (pKa) of para- and meta-tert-butylbenzoic acid and comparing them to the pKa of unsubstituted benzoic acid.
-
Objective: To quantify the electron-donating ability of the tert-butyl group at the meta and para positions.
-
Procedure:
-
Synthesize and purify p-tert-butylbenzoic acid and m-tert-butylbenzoic acid.
-
Prepare standardized aqueous solutions of the substituted benzoic acids and a strong base (e.g., NaOH).
-
Titrate each benzoic acid solution with the standardized base, monitoring the pH using a calibrated pH meter.
-
Determine the pKa value for each acid from the titration curve (the pH at the half-equivalence point).
-
Calculate the Hammett constant using the equation: σ = pKa(unsubstituted) - pKa(substituted).[2]
-
Electrophilic Nitration of Tert-Butylbenzene:
This protocol outlines a typical procedure for the nitration of tert-butylbenzene, which demonstrates the para-directing influence of the tert-butyl group.
-
Objective: To synthesize nitro-tert-butylbenzene and analyze the isomer distribution.
-
Procedure:
-
Cool a mixture of tert-butylbenzene and concentrated sulfuric acid in an ice bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled.
-
Add the nitrating mixture dropwise to the stirred tert-butylbenzene solution, maintaining a low temperature (e.g., below 15°C).
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours).
-
Quench the reaction by pouring the mixture over crushed ice.
-
Extract the organic products with a suitable solvent (e.g., dichloromethane).
-
Wash the organic layer with water and a dilute base solution (e.g., 5% sodium bicarbonate) to remove residual acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of ortho, meta, and para isomers.[3]
-
This in-depth guide provides a foundational understanding of the electronic effects of the tert-butyl group, supported by quantitative data and practical experimental insights. This knowledge is invaluable for professionals in chemistry and drug development for the rational design of molecules with desired properties.
References
Methodological & Application
Application Notes and Protocols for the Friedel-Crafts Synthesis of 1,3,5-Tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an aromatic ring. This application note provides a detailed protocol for the synthesis of 1,3,5-tri-tert-butylbenzene, a highly symmetric and sterically hindered molecule. The presence of three bulky tert-butyl groups in a meta arrangement imparts unique properties to the benzene (B151609) core, making it a valuable building block in materials science and supramolecular chemistry. The synthesis of this compound is an excellent example of a reaction under thermodynamic control, where the most stable isomer is the major product.[1]
Principle of the Reaction
The synthesis proceeds via the repeated Friedel-Crafts alkylation of benzene with an excess of tert-butyl chloride, using a strong Lewis acid catalyst such as anhydrous aluminum chloride. The reaction mechanism involves the formation of a tert-butyl carbocation, which then attacks the electron-rich benzene ring. Although the initial alkylation products (tert-butylbenzene and di-tert-butylbenzenes) are formed, the reversibility of the Friedel-Crafts alkylation under thermodynamic conditions allows for isomerization to the most stable this compound isomer. The bulky tert-butyl groups sterically favor the meta substitution pattern to minimize steric hindrance.
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants, products, and reaction conditions for the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzene | C₆H₆ | 78.11 | 5.5 | 80.1 |
| tert-Butyl Chloride | C₄H₉Cl | 92.57 | -25 | 51 |
| Aluminum Chloride | AlCl₃ | 133.34 | 192.6 (sublimes) | 180 (sublimes) |
| This compound | C₁₈H₃₀ | 246.43 | 69-74[2] | 121-122 @ 12 mmHg[2][3] |
Table 2: Reaction Parameters
| Parameter | Value |
| Molar Ratio (Benzene : tert-Butyl Chloride) | ~1 : 4 |
| Molar Ratio (Benzene : Aluminum Chloride) | ~1 : 0.3 |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-3 hours |
| Expected Yield | Moderate to good (specific yield dependent on precise conditions and purification) |
Experimental Protocol
This protocol describes the synthesis of this compound from benzene and tert-butyl chloride.
Materials:
-
Benzene (anhydrous)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (B145695) (for recrystallization)[3]
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Gas trap (for HCl gas)
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Connect the top of the dropping funnel to a gas trap to neutralize the evolving HCl gas.
-
Initial Charging: Add 10 g (0.128 mol) of anhydrous benzene to the flask. Cool the flask in an ice bath to 0 °C with stirring.
-
Catalyst Addition: Carefully add 5.0 g (0.037 mol) of anhydrous aluminum chloride to the cooled benzene in portions. The aluminum chloride should be handled quickly to minimize exposure to atmospheric moisture.
-
Addition of Alkylating Agent: Place 47.5 g (0.513 mol) of tert-butyl chloride into the dropping funnel. Add the tert-butyl chloride dropwise to the stirred benzene/aluminum chloride mixture over a period of approximately 1 hour, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction proceeds to the thermodynamically favored product.
-
Quenching: Carefully pour the reaction mixture over a mixture of 200 g of crushed ice and 20 mL of concentrated HCl in a large beaker. This will decompose the aluminum chloride catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well. Separate the organic layer. Extract the aqueous layer with two additional 25 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product is a solid. Recrystallize the crude this compound from ethanol to obtain a white crystalline solid.[3]
-
Characterization: Determine the melting point of the purified product and characterize by IR and NMR spectroscopy to confirm its identity and purity.
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Signaling Pathway of the Friedel-Crafts Alkylation
Caption: Mechanism of Friedel-Crafts alkylation for this compound synthesis.
References
Application Notes and Protocols: 1,3,5-Tri-tert-butylbenzene as a Bulky Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tri-tert-butylbenzene is a sterically demanding aromatic compound that has garnered interest in the field of organometallic chemistry and catalysis. Its three bulky tert-butyl groups create significant steric hindrance around the benzene (B151609) ring, a property that can be harnessed to stabilize reactive metal centers and influence the selectivity and activity of catalytic transformations. While direct catalytic applications of simple this compound sandwich or half-sandwich complexes are not extensively documented in peer-reviewed literature, the principles derived from catalysis with other bulky arene ligands provide a strong foundation for its potential use. These application notes will explore the utility of this compound as a bulky ancillary ligand in two key areas of catalysis: transfer hydrogenation and ethylene (B1197577) polymerization, drawing parallels from established catalytic systems.
The primary role of the this compound ligand in a catalyst is to provide a sterically crowded environment. This can lead to several beneficial effects:
-
Stabilization of Reactive Species: The bulky ligand can protect the metal center from unwanted side reactions, such as dimerization or decomposition.
-
Creation of a Coordinatively Unsaturated Site: The steric bulk can promote the dissociation of other ligands, creating a vacant site for substrate coordination, which is often a key step in the catalytic cycle.
-
Influence on Selectivity: The sterically demanding nature of the ligand can influence the regioselectivity and stereoselectivity of a reaction by controlling the orientation of the substrate at the metal center.
Application 1: Transfer Hydrogenation of Ketones
Ruthenium(II)-arene complexes are well-established catalysts for the transfer hydrogenation of ketones to alcohols, a critical transformation in organic synthesis.[1][2][3] The arene ligand, often a bulky derivative like p-cymene, plays a crucial role in the catalytic cycle. By analogy, a hypothetical ruthenium complex bearing a this compound ligand, such as [(η⁶-C₆H₃tBu₃)Ru(L)Cl₂] (where L is a suitable co-ligand), is expected to be an effective catalyst for this transformation.
Catalytic Data
The following table summarizes representative data for the transfer hydrogenation of acetophenone (B1666503) using various ruthenium-arene catalysts. This data illustrates the effect of the arene ligand on catalytic activity. While specific data for a this compound complex is not available, the trend suggests that bulky arene ligands can support high catalytic activity.
| Catalyst Precursor | Arene Ligand | Co-ligand | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Reference |
| [RuCl₂(p-cymene)]₂ | p-cymene | - | KOH | i-PrOH | 60 | 4 | >90 | [4] |
| [RuCl₂(η⁶-C₆H₆)(PPh₃)] | Benzene | PPh₃ | KOH | i-PrOH | 80 | 1 | 98 | General protocol |
| Hypothetical | This compound | dppb | KOH | i-PrOH | 60 | <4 | >90 | Inferred |
dppb = 1,4-bis(diphenylphosphino)butane
Experimental Protocol: Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the transfer hydrogenation of acetophenone using a hypothetical [(η⁶-1,3,5-tBu₃C₆H₃)Ru(dppb)Cl]PF₆ complex.
Materials:
-
[(η⁶-1,3,5-tBu₃C₆H₃)Ru(dppb)Cl]PF₆ (Catalyst)
-
Acetophenone (Substrate)
-
Isopropanol (B130326) (Solvent and hydrogen source)
-
Potassium hydroxide (B78521) (Base)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Deuterated chloroform (B151607) (for NMR analysis)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., 0.005 mmol, 1 mol%).
-
Add potassium hydroxide (0.1 mmol, 20 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Add isopropanol (10 mL) via syringe.
-
Add acetophenone (0.5 mmol, 1 equivalent) via syringe.
-
The reaction mixture is stirred at 60 °C and monitored by TLC or GC.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The product, 1-phenylethanol, is purified by column chromatography on silica (B1680970) gel if necessary.
-
The structure and purity are confirmed by ¹H and ¹³C NMR spectroscopy.
Catalytic Cycle for Transfer Hydrogenation
Caption: Generalized catalytic cycle for ruthenium-catalyzed transfer hydrogenation.
Application 2: Ethylene Polymerization
The steric bulk of ligands in late transition metal catalysts, particularly nickel and palladium, is known to significantly influence the properties of the resulting polyethylene.[5][6][7] Bulky ligands can control the rate of chain walking versus insertion, thereby affecting the degree of branching in the polymer. A nickel catalyst featuring a this compound-based ligand is anticipated to produce highly branched, amorphous polyethylene.
Catalytic Data
The following table presents data for ethylene polymerization using various nickel catalysts with bulky ligands, illustrating the impact of ligand sterics on catalyst activity and polymer properties.
| Catalyst | Arene/Bulky Group | Co-catalyst | Temp (°C) | Pressure (atm) | Activity (g PE/mol Ni·h) | Mₙ ( g/mol ) | Reference |
| α-diimine Ni complex | Bulky aryl groups | MAO | 35 | 1 | 4.0 x 10⁴ | - | [7] |
| Salicylaldimine Ni complex | 4-tritylaniline | None | 80 | 10 | 1.5 x 10⁴ | 1.2 x 10⁵ | [7] |
| Hypothetical Ni complex | This compound | MAO | 50 | 10 | High | High | Inferred |
MAO = Methylaluminoxane (B55162)
Experimental Protocol: Ethylene Polymerization
This protocol provides a general procedure for ethylene polymerization using a hypothetical nickel catalyst activated by methylaluminoxane (MAO).
Materials:
-
Nickel catalyst precursor with a this compound-based ligand
-
Methylaluminoxane (MAO) solution in toluene (B28343)
-
Toluene (anhydrous)
-
Ethylene gas (polymerization grade)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
High-pressure reactor (e.g., Parr reactor)
Procedure:
-
The reactor is thoroughly dried and purged with argon.
-
Anhydrous toluene is added to the reactor via cannula.
-
The reactor is heated to the desired temperature (e.g., 50 °C).
-
The MAO solution is injected into the reactor.
-
The nickel catalyst, dissolved in a small amount of toluene, is injected into the reactor.
-
The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 10 atm).
-
The polymerization is allowed to proceed for a set time, with continuous stirring and ethylene feeding to maintain constant pressure.
-
The reaction is terminated by venting the ethylene and adding acidified methanol.
-
The polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
The polymer is characterized by GPC (for molecular weight and distribution) and NMR (for branching analysis).
Experimental Workflow for Ethylene Polymerization
Caption: General workflow for ethylene polymerization.
Conclusion
While this compound may not be a widely reported standalone ligand in catalysis, its significant steric profile makes it an intriguing candidate for the development of novel catalysts. The principles of steric hindrance influencing catalyst stability, activity, and selectivity are well-established. The provided protocols, based on analogous systems, offer a starting point for researchers and scientists to explore the potential of this compound and its derivatives in creating highly effective and selective catalysts for important organic transformations and polymer synthesis. Further research into the synthesis and catalytic evaluation of well-defined metal complexes of this compound is warranted to fully unlock its potential in catalysis.
References
- 1. Catalytic transfer hydrogenation and anticancer activity of arene–ruthenium compounds incorporating bi-dentate precursors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Half sandwich compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. Ethylene polymerization catalyzed by sterically bulky nickel catalysts confined on fumed nano-silica at elevated temperature | CoLab [colab.ws]
- 6. Ethylene polymerization catalyzed by sterically bulky nickel catalysts confined on fumed nano-silica at elevated temper… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
The Role of 1,3,5-Tri-tert-butylbenzene in the Synthesis of Sterically Encumbered Organometallic Complexes: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1,3,5-Tri-tert-butylbenzene serves as a crucial building block for the synthesis of bulky ligands, which are instrumental in the field of organometallic chemistry. The immense steric hindrance provided by the three tert-butyl groups on the benzene (B151609) ring is the primary attribute that chemists exploit to stabilize reactive metal centers, enforce unusual coordination geometries, and influence the catalytic activity of organometallic complexes. Derivatives of this compound, particularly m-terphenyl (B1677559) ligands, have proven to be exceptionally effective in the synthesis of low-coordinate complexes of d-block, main group, and f-block metals.
The primary application of these bulky ligands is to create a sterically protected pocket around the metal center. This "kinetic stabilization" prevents unwanted side reactions, such as oligomerization or decomposition, allowing for the isolation and study of otherwise transient species. This has enabled groundbreaking research into complexes with metal-metal multiple bonds, unusual oxidation states, and unique reactivity.
In the context of drug development, while direct applications are less common, the fundamental principles of ligand design and steric control are paramount. The stability and well-defined nature of these bulky organometallic complexes make them excellent models for understanding reaction mechanisms at metal centers, which can be relevant to the design of metallodrugs and catalysts for the synthesis of complex organic molecules with pharmaceutical applications.
Key applications stemming from the use of this compound-derived ligands include:
-
Stabilization of Low-Coordinate Metal Centers: The steric bulk allows for the isolation of complexes with unusually low coordination numbers (e.g., two-coordinate transition metal complexes), which are highly reactive and can serve as potent catalysts.
-
Synthesis of Complexes with Metal-Metal Bonds: The ligands can stabilize complexes containing bonds between metal atoms, including multiple bonds, which are of fundamental interest in understanding chemical bonding and have potential applications in materials science and catalysis.
-
Catalysis: By tuning the steric and electronic properties of the ligand, the activity and selectivity of metal catalysts can be precisely controlled for a variety of organic transformations.
This document provides detailed protocols for the synthesis of key precursors and representative organometallic complexes, along with tabulated quantitative data for easy reference.
Experimental Protocols
Protocol 1: Synthesis of a Bulky m-Terphenyl Lithium Reagent
This protocol describes the synthesis of a lithium salt of a bulky m-terphenyl ligand, which is a common precursor for the synthesis of a wide range of organometallic complexes. The example provided is for the synthesis of (t-Bu-Ar#-Li)2, a key starting material.
Materials:
-
2,6-Dibromo-4-tert-butyl-1-iodobenzene
-
2,6-Dimethylphenylboronic acid
-
[Pd(PPh₃)₄]
-
2 M aqueous Na₂CO₃ solution
-
Ethanol
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether
-
Anhydrous hexanes
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Synthesis of the m-Terphenyl Precursor (t-Bu-Ar#-I):
-
In a Schlenk flask under an inert atmosphere, combine 2,6-dibromo-4-tert-butyl-1-iodobenzene (1.0 eq), 2,6-dimethylphenylboronic acid (2.2 eq), and [Pd(PPh₃)₄] (0.05 eq).
-
Add toluene and the 2 M aqueous Na₂CO₃ solution.
-
Heat the mixture to reflux and stir vigorously for 48 hours.
-
After cooling to room temperature, separate the organic layer. Wash the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the m-terphenyl iodide precursor.
-
-
Synthesis of the Aryllithium Reagent (t-Bu-Ar#-Li)₂:
-
Dissolve the purified m-terphenyl iodide precursor in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 eq) dropwise while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent under vacuum to obtain a solid.
-
Wash the solid with anhydrous hexanes to remove any unreacted n-butyllithium and lithium iodide.
-
Dry the resulting white powder under vacuum to yield the dimeric aryllithium reagent.
-
Logical Relationship of Synthesis:
Caption: Synthetic pathway for the preparation of a bulky m-terphenyl lithium reagent.
Protocol 2: Synthesis of a Two-Coordinate Zinc(II) Diary Complex
This protocol details the synthesis of a low-coordinate zinc complex using the aryllithium reagent prepared in Protocol 1.
Materials:
-
(t-Bu-Ar#-Li)₂ (from Protocol 1)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous iso-hexane
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
-
Cannula for transferring solutions
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend anhydrous ZnCl₂ (1.0 eq) in anhydrous toluene.
-
In a separate Schlenk flask, dissolve the aryllithium reagent (t-Bu-Ar#-Li)₂ (1.0 eq) in a mixture of anhydrous toluene and a minimal amount of anhydrous THF (e.g., 10:1 toluene:THF) to ensure solubility.
-
Slowly transfer the solution of the aryllithium reagent to the suspension of ZnCl₂ at room temperature via cannula.
-
Stir the resulting mixture at room temperature for 12 hours.
-
Remove the solvent under vacuum.
-
Extract the solid residue with anhydrous iso-hexane and filter through a cannula to remove the precipitated LiCl.
-
Concentrate the filtrate and cool to -30 °C to induce crystallization.
-
Collect the colorless crystals and dry them under vacuum.
Experimental Workflow:
Caption: Workflow for the synthesis of a two-coordinate zinc(II) diaryl complex.
Quantitative Data
The following tables summarize key quantitative data for a series of two-coordinate Group 12 diaryl complexes with the general formula (R-Ar#)₂M, where R is a para-substituent on the central phenyl ring of the m-terphenyl ligand.
Table 1: Reaction Yields for the Synthesis of (R-Ar#)₂M Complexes
| Complex | R-substituent | Metal (M) | Yield (%) |
| 1 | t-Bu | Zn | 45 |
| 2 | t-Bu | Cd | 38 |
| 3 | t-Bu | Hg | 52 |
| 4 | SiMe₃ | Zn | 41 |
| 5 | SiMe₃ | Cd | 35 |
| 6 | SiMe₃ | Hg | 48 |
| 7 | Cl | Zn | 33 |
| 8 | Cl | Cd | 29 |
| 9 | Cl | Hg | 41 |
| 10 | CF₃ | Zn | 28 |
| 11 | CF₃ | Cd | 25 |
| 12 | CF₃ | Hg | 36 |
Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in C₆D₆
| Complex | R-substituent | Metal (M) | ¹H (Ar-H) | ¹³C (ipso-C) |
| 1 | t-Bu | Zn | 7.35 | 168.5 |
| 2 | t-Bu | Cd | 7.38 | 171.2 |
| 3 | t-Bu | Hg | 7.41 | 175.8 |
| 4 | SiMe₃ | Zn | 7.42 | 169.1 |
| 5 | SiMe₃ | Cd | 7.45 | 171.8 |
| 6 | SiMe₃ | Hg | 7.48 | 176.4 |
| 7 | Cl | Zn | 7.05 | 167.9 |
| 8 | Cl | Cd | 7.08 | 170.6 |
| 9 | Cl | Hg | 7.11 | 175.2 |
| 10 | CF₃ | Zn | 7.18 | 168.3 |
| 11 | CF₃ | Cd | 7.21 | 171.0 |
| 12 | CF₃ | Hg | 7.24 | 175.6 |
Table 3: Selected Bond Lengths (Å) and Angles (°) from X-ray Crystallography
| Complex | Metal (M) | M-C Bond Length (Å) | C-M-C Bond Angle (°) |
| 1 | Zn | 1.945(2) | 178.6(1) |
| 2 | Cd | 2.112(3) | 177.9(1) |
| 3 | Hg | 2.085(4) | 178.9(2) |
| 4 | Zn | 1.948(2) | 178.8(1) |
| 5 | Cd | 2.115(3) | 178.1(1) |
| 6 | Hg | 2.088(4) | 179.2(2) |
| 7 | Zn | 1.942(2) | 179.1(1) |
| 8 | Cd | 2.109(3) | 178.4(1) |
| 9 | Hg | 2.082(4) | 179.5(2) |
| 10 | Zn | 1.939(2) | 179.3(1) |
| 11 | Cd | 2.106(3) | 178.7(1) |
| 12 | Hg | 2.079(4) | 179.8(2) |
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the general principle of using bulky ligands derived from this compound to influence the properties of a metal center.
Caption: Influence of bulky ligands on the properties of organometallic complexes.
Application of 1,3,5-Tri-tert-butylbenzene Derivatives in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-tri-tert-butylbenzene, a symmetrically substituted aromatic compound, serves as a foundational building block in the synthesis of advanced polymers with unique structural and functional properties. While not typically directly polymerized due to the steric hindrance of the tert-butyl groups, its derivatives are strategically employed as core molecules or multifunctional monomers to create highly ordered and complex polymeric architectures. The bulky tert-butyl groups contribute to enhanced thermal stability and solubility of the resulting polymers in organic solvents.[1] This application note focuses on the use of two key derivatives, 1,3,5-tris(4-ethynylphenyl)benzene (B1631666) and 1,3,5-benzenetricarbonyl trichloride (B1173362) , in the synthesis of Porous Organic Polymers (POPs) and hyperbranched polyamides, respectively. These polymers exhibit significant potential in applications ranging from gas storage and separation to drug delivery and catalysis.
Application 1: Porous Organic Polymers (POPs) from 1,3,5-Tris(4-ethynylphenyl)benzene
The tripodal structure of 1,3,5-tris(4-ethynylphenyl)benzene makes it an excellent monomer for the construction of two- and three-dimensional porous organic polymers. These materials are characterized by high surface areas, tunable pore sizes, and exceptional thermal and chemical stability. The Sonogashira-Hagihara cross-coupling reaction is a powerful and widely used method for the synthesis of these porous networks from ethynyl-substituted aromatic monomers.[2][3]
Signaling Pathway and Experimental Workflow
The synthesis of POPs from 1,3,5-tris(4-ethynylphenyl)benzene via Sonogashira coupling involves the palladium- and copper-catalyzed cross-coupling of the terminal alkyne groups of the monomer with an aryl halide. This process creates a rigid and extended network structure.
Caption: Workflow for the synthesis of a Porous Organic Polymer (POP).
Experimental Protocol: Synthesis of a Porous Organic Polymer (POP)
This protocol describes a typical Sonogashira-Hagihara coupling reaction for the synthesis of a POP from 1,3,5-tris(4-ethynylphenyl)benzene and an aryl dihalide.
Materials:
-
1,3,5-Tris(4-ethynylphenyl)benzene
-
Aryl dihalide (e.g., 1,4-diiodobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Toluene)
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1,3,5-tris(4-ethynylphenyl)benzene and the aryl dihalide in a mixture of anhydrous THF and TEA.
-
Catalyst Addition: To the stirred solution, add Pd(PPh₃)₄ and CuI.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for 24-48 hours. The formation of a solid precipitate indicates polymer formation.
-
Work-up: After cooling to room temperature, filter the solid product and wash it sequentially with THF, water, and methanol (B129727) to remove unreacted monomers, catalyst residues, and other impurities.
-
Drying: Dry the resulting polymer in a vacuum oven at an elevated temperature (e.g., 120 °C) overnight.
Quantitative Data: Properties of POPs from 1,3,5-Tris(4-ethynylphenyl)benzene
| Property | Value | Reference |
| BET Surface Area | Up to 1072 m²/g | [4] |
| Pore Volume | 0.6 - 1.2 cm³/g | |
| CO₂ Uptake (273 K) | Up to 2.41 mmol/g | [4] |
| Thermal Stability (TGA) | Stable up to 400-500 °C in N₂ |
Application 2: Hyperbranched Polyamides from 1,3,5-Benzenetricarbonyl Trichloride
1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride, is a trifunctional monomer that is widely used in the synthesis of hyperbranched polymers, particularly polyamides. These polymers are characterized by a dendritic, globular architecture, low viscosity, high solubility, and a large number of terminal functional groups.[5] The one-pot polycondensation of an A₂ monomer (a diamine) with a B₃ monomer (1,3,5-benzenetricarbonyl trichloride) is a common and efficient method for their synthesis.
Logical Relationship of Hyperbranched Polymer Synthesis
The A₂ + B₃ polycondensation approach leads to the formation of a highly branched polymer structure. The reaction proceeds through the formation of amide linkages, with the B₃ monomer acting as the branching unit.
Caption: Formation of a hyperbranched polyamide from A₂ and B₃ monomers.
Experimental Protocol: Synthesis of a Hyperbranched Polyamide
This protocol outlines the synthesis of a hyperbranched polyamide by the polycondensation of an aromatic diamine with 1,3,5-benzenetricarbonyl trichloride.
Materials:
-
Aromatic diamine (e.g., m-phenylenediamine)
-
1,3,5-Benzenetricarbonyl trichloride
-
N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Pyridine or other acid scavenger
-
Methanol or Ethanol for precipitation
Procedure:
-
Monomer Solution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP.
-
Addition of B₃ Monomer: Cool the solution in an ice bath and slowly add a solution of 1,3,5-benzenetricarbonyl trichloride in NMP dropwise. Maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-24 hours).
-
Precipitation: Pour the viscous polymer solution into a non-solvent such as methanol or water with vigorous stirring to precipitate the hyperbranched polyamide.
-
Purification: Filter the polymer and wash it thoroughly with methanol and then water to remove unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Quantitative Data: Properties of Hyperbranched Polyamides
| Property | Value Range | Reference |
| Number Average Molecular Weight (Mn) | 5,000 - 50,000 g/mol | |
| Polydispersity Index (PDI) | 1.5 - 4.0 | |
| Glass Transition Temperature (Tg) | 150 - 250 °C | |
| Degree of Branching (DB) | 0.4 - 0.6 | |
| Solubility | Soluble in polar aprotic solvents (DMF, DMAc, NMP) | [6] |
Conclusion
Derivatives of this compound are versatile building blocks for the synthesis of advanced polymers with tailored properties. The use of 1,3,5-tris(4-ethynylphenyl)benzene in Sonogashira coupling reactions yields highly porous and robust organic polymers with potential applications in gas storage and separation. Similarly, 1,3,5-benzenetricarbonyl trichloride is a key monomer for the one-pot synthesis of hyperbranched polyamides with unique solubility and rheological characteristics, making them suitable for various applications, including coatings, additives, and drug delivery systems. The protocols and data presented herein provide a foundation for researchers to explore and exploit the potential of these fascinating polymer architectures.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Note: 1,3,5-Tri-tert-butylbenzene as an Internal Standard for Quantitative NMR (qNMR) Spectroscopy
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the concentration or purity of a substance. The technique relies on the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal. By incorporating a known amount of a high-purity internal standard into a sample with an analyte, the analyte's concentration or purity can be calculated with exceptional accuracy and precision.[1] 1,3,5-Tri-tert-butylbenzene is an excellent choice for an internal standard in ¹H qNMR due to its simple spectrum, chemical stability, and commercial availability as a certified reference material.[2]
Properties of this compound
This compound is a white, crystalline solid that possesses several key attributes making it an ideal internal standard for qNMR.[3]
-
Simple ¹H NMR Spectrum: It displays two distinct and well-resolved singlets, minimizing the chance of signal overlap with the analyte. One singlet corresponds to the 27 protons of the three tert-butyl groups, and the other corresponds to the 3 protons of the aromatic ring.
-
Chemical Inertness: The bulky tert-butyl groups provide steric hindrance, making the molecule highly stable and unreactive towards a wide range of analytes and solvents.[3]
-
Signal Position: The signals appear in regions of the ¹H NMR spectrum that are often clear of analyte resonances. The aliphatic protons are found well upfield, while the aromatic protons are in the standard aromatic region.
-
Low Volatility: Its solid nature and relatively high boiling point reduce the risk of concentration changes due to evaporation during sample preparation.[2]
-
High Purity: It is commercially available as a high-purity analytical standard and as a Certified Reference Material (CRM), which is crucial for establishing metrological traceability in measurements.[2]
Data Presentation
Quantitative data for this compound is summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₀ | [4][5] |
| Molecular Weight | 246.43 g/mol | [2][4] |
| CAS Number | 1460-02-2 | [2][4] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 67-74 °C | [2][3] |
| Boiling Point | 121-122 °C at 12 mmHg | [2] |
| Purity | Available as ≥98% (GC) and as a Certified Reference Material (CRM) | [2] |
Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃
| Nucleus | Signal | Chemical Shift (δ, ppm) | Multiplicity | # of Nuclei |
| ¹H | -C(CH ₃)₃ | ~1.31 | Singlet | 27 |
| Ar-H | ~7.36 | Singlet | 3 | |
| ¹³C | -C(C H₃)₃ | ~31.5 | Singlet | 9 |
| -C (CH₃)₃ | ~34.4 | Singlet | 3 | |
| Ar-C H | ~120.7 | Singlet | 3 | |
| Ar-C - | ~150.8 | Singlet | 3 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Experimental Protocols
This protocol provides a step-by-step methodology for determining the purity of an analyte using this compound as an internal standard.
1. Materials and Reagents
-
Analyte of interest
-
This compound (high purity or CRM grade)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Analytical balance (at least 4-decimal place)
-
Vials, volumetric flasks, and pipettes
-
NMR spectrometer (400 MHz or higher is recommended)
-
High-quality NMR tubes
2. Preparation of Solutions
Accurate gravimetric measurements are critical for qNMR.[6]
-
Method A: Co-dissolution (Recommended)
-
Accurately weigh a suitable amount of the analyte (e.g., 10-20 mg) into a clean, dry vial. Record the weight precisely.
-
Accurately weigh an appropriate amount of this compound into the same vial. The molar ratio of the standard to the analyte should ideally be close to 1:1 to ensure comparable signal integrals.[1] Record the weight precisely.
-
Add a precise volume (e.g., 0.7-0.8 mL) of the chosen deuterated solvent to the vial.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Transfer the solution to an NMR tube.
-
-
Method B: Stock Solution
-
Prepare a stock solution of this compound by accurately weighing a larger quantity (e.g., 20 mg) into a volumetric flask (e.g., 10 mL), dissolving in the deuterated solvent, and diluting to the mark.[1] Calculate the exact concentration.
-
Accurately weigh the analyte into a separate vial.
-
Add a precise volume of the internal standard stock solution to the vial containing the analyte.
-
Vortex to ensure homogeneity and transfer the solution to an NMR tube.
-
3. NMR Data Acquisition
To ensure accurate quantification, specific acquisition parameters must be optimized.[7]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve good resolution and lineshape.
-
Quantitative Parameters:
-
Pulse Angle: Use a 90° pulse angle for maximum signal, but ensure the relaxation delay is sufficient. A 30° pulse can be used with a shorter delay if T₁ values are unknown.[1]
-
Relaxation Delay (d1): This is the most critical parameter for qNMR. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of all signals being integrated (both analyte and standard). If T₁ values are unknown, a conservative delay of 30-60 seconds is recommended.[1] The aromatic proton signal of the standard should be checked as it may have a longer T₁ than the aliphatic signal.
-
Acquisition Time (aq): Set to 2-4 seconds to ensure good digital resolution.[1]
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended) for the signals to be integrated.
-
4. Data Processing and Analysis
-
Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the S/N ratio.[7]
-
Carefully and manually phase the spectrum.
-
Perform a meticulous baseline correction across the entire spectrum, especially around the integrated signals.
-
-
Integration:
-
Integrate a well-resolved, non-overlapping signal for the analyte.
-
Integrate a non-overlapping signal for this compound. The aromatic singlet (~7.36 ppm) is often a good choice, as integrating the large tert-butyl singlet can sometimes introduce errors if the analyte concentration is very low.[1][6]
-
-
Calculation of Purity: The weight percentage purity of the analyte (Purityₓ) is calculated using the following equation:[7]
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Purityₛₜd (%)
Where:
-
Iₓ and Iₛₜd are the integrated areas of the signals for the analyte and the standard, respectively.
-
Nₓ and Nₛₜd are the number of protons for the integrated signals of the analyte and the standard, respectively.
-
Mₓ and Mₛₜd are the molar masses of the analyte and the standard, respectively.
-
Wₓ and Wₛₜd are the weights of the analyte and the standard, respectively.
-
Purityₛₜd is the purity of the internal standard (in %).
-
Mandatory Visualizations
Caption: Experimental workflow for qNMR using an internal standard.
Caption: Key properties of this compound for qNMR.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Benzene, 1,3,5-tri-tert-butyl- [webbook.nist.gov]
- 5. This compound | C18H30 | CID 15089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Note and Protocol for the Nitration of 1,3,5-Tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group serves as a versatile precursor for the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and dyes. 1,3,5-Tri-tert-butylbenzene is a sterically hindered aromatic hydrocarbon. Its nitration presents a unique case study in electrophilic aromatic substitution, where the bulky tert-butyl groups significantly influence the regioselectivity of the reaction. The primary product of the mononitration of this compound is 1,3,5-tri-tert-butyl-2-nitrobenzene.[1] This application note provides a detailed experimental procedure for this transformation, tailored for researchers in organic synthesis and drug development.
Principle of the Reaction
The nitration of this compound is typically achieved by treating the substrate with a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in this reaction.[2][3] The electron-donating tert-butyl groups activate the benzene (B151609) ring towards electrophilic attack. Despite the ortho, para-directing nature of the alkyl groups, the significant steric hindrance posed by the three tert-butyl groups directs the incoming nitro group to the less hindered position, resulting in the formation of 1,3,5-tri-tert-butyl-2-nitrobenzene.
Data Presentation
The following table summarizes the key quantitative data for the reactant and the expected product.
| Property | This compound (Reactant) | 1,3,5-Tri-tert-butyl-2-nitrobenzene (Product) |
| Molecular Formula | C₁₈H₃₀ | C₁₈H₂₉NO₂ |
| Molecular Weight | 246.44 g/mol | 291.43 g/mol |
| CAS Number | 1460-02-2 | 4074-25-3[1] |
| Appearance | White solid | Pale yellow solid |
| Melting Point | 72-74 °C | 205-206 °C |
| ¹H NMR Spectrum | See reference spectra[4][5] | See reference spectrum[6] |
| ¹³C NMR Spectrum | See reference spectra[7][8] | Data not readily available in searched sources |
Experimental Protocol
This protocol outlines a general procedure for the nitration of this compound based on standard nitration methodologies for aromatic compounds.[9][10] Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.
Materials and Reagents:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and filter paper
-
Separatory funnel
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar, carefully and slowly add a measured amount of concentrated sulfuric acid to an equal volume of concentrated nitric acid.[9] This addition should be performed in an ice bath to dissipate the heat generated. Allow the mixture to cool to 0-5 °C.
-
Reaction Setup: Dissolve a known quantity of this compound in a suitable solvent (e.g., a minimal amount of concentrated sulfuric acid or an inert solvent like dichloromethane) in a separate flask and cool it in an ice bath.
-
Addition of the Substrate: Slowly add the cooled solution of this compound to the nitrating mixture dropwise using a dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition to minimize side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for a specified period (typically 30 minutes to 2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice in a beaker with constant stirring. This will precipitate the crude product.
-
Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Neutralization: Wash the crude product thoroughly with cold distilled water until the washings are neutral to litmus (B1172312) paper. Subsequently, wash with a cold, saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by another wash with cold distilled water.[9]
-
Purification: The crude 1,3,5-tri-tert-butyl-2-nitrobenzene can be purified by recrystallization.[9][11][12] A common solvent for the recrystallization of nitroaromatic compounds is ethanol. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, IR) to confirm its identity and purity. The expected melting point is 205-206 °C.
Experimental Workflow
Figure 1. Experimental workflow for the nitration of this compound.
References
- 1. 1,3,5-Tri-tert-butyl-2-nitrobenzene | C18H29NO2 | CID 77691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kbr.com [kbr.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound(1460-02-2) 1H NMR spectrum [chemicalbook.com]
- 5. This compound | C18H30 | CID 15089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,6-TRI-TERT-BUTYLNITROBENZENE(4074-25-3) 1H NMR [m.chemicalbook.com]
- 7. This compound(1460-02-2) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 11. Home Page [chem.ualberta.ca]
- 12. mt.com [mt.com]
Application Notes and Protocols for the Preparation of Metal Sandwich Complexes with 1,3,5-Tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of metal sandwich complexes utilizing the sterically hindered ligand, 1,3,5-tri-tert-butylbenzene. The bulky tert-butyl groups of this ligand play a crucial role in stabilizing low-valent metal centers and influencing the reactivity and properties of the resulting organometallic complexes. The primary synthetic method detailed is metal vapor synthesis (MVS), which has been successfully employed for the preparation of a range of these sandwich compounds.
Introduction
Metal sandwich complexes, characterized by a central metal atom bonded to two flanking aromatic ligands, are a cornerstone of organometallic chemistry. The use of this compound as a ligand offers unique steric bulk, which can enforce unusual coordination geometries, enhance complex stability, and modulate electronic properties. These characteristics make such complexes promising candidates for applications in catalysis, materials science, and as precursors for novel therapeutic agents.
Synthetic Methodologies
The predominant method for the synthesis of bis(η⁶-1,3,5-tri-tert-butylbenzene)metal complexes is Metal Vapor Synthesis (MVS) . This technique involves the co-condensation of metal atoms with an excess of the ligand onto a cold surface.
General Experimental Workflow for Metal Vapor Synthesis
The following diagram illustrates the general workflow for the synthesis of bis(η⁶-1,3,5-tri-tert-butylbenzene)metal complexes via metal vapor synthesis.
Caption: General workflow for the synthesis of bis(η⁶-1,3,5-tri-tert-butylbenzene)metal complexes.
Experimental Protocols
The following protocols are based on published procedures for the synthesis of specific bis(η⁶-1,3,5-tri-tert-butylbenzene)metal complexes. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the air-sensitive nature of the products.
Protocol 1: Synthesis of bis(η⁶-1,3,5-tri-tert-butylbenzene)titanium(0), -zirconium(0), and -hafnium(0)[1]
Materials:
-
Titanium, Zirconium, or Hafnium metal
-
This compound (purified by sublimation)
-
Toluene (B28343) (dried and deoxygenated)
-
Liquid Nitrogen
Apparatus:
-
Metal vapor synthesis reactor equipped with a resistively heated furnace or electron beam gun.
-
Schlenk glassware
Procedure:
-
In a glovebox, charge the furnace of the metal vapor synthesis reactor with the desired metal (Ti, Zr, or Hf).
-
Place a significant excess of this compound in the ligand inlet of the reactor.
-
Assemble the reactor and evacuate to a high vacuum.
-
Cool the reaction vessel to 77 K using liquid nitrogen.
-
Vaporize the metal by heating the furnace while simultaneously admitting the vapor of this compound into the reactor.
-
Co-condense the metal atoms and the ligand on the cold walls of the reaction vessel over a period of several hours. A colored matrix will form.
-
After the reaction is complete, allow the reactor to warm to room temperature while backfilling with an inert gas.
-
Extract the product from the reaction vessel with toluene.
-
Filter the resulting solution to remove any unreacted metal particles.
-
Remove the toluene in vacuo to yield the crude product.
-
Purify the complex by crystallization from a suitable solvent (e.g., pentane (B18724) or hexane) at low temperature.
Protocol 2: Synthesis of bis(η⁶-1,3,5-tri-tert-butylbenzene)yttrium(0) and -gadolinium(0)
Materials:
-
Yttrium or Gadolinium metal
-
This compound (purified by sublimation)
-
Toluene (dried and deoxygenated)
-
Liquid Nitrogen
Apparatus:
-
Metal vapor synthesis reactor equipped with a resistively heated furnace or electron beam gun.
-
Schlenk glassware
Procedure:
-
Follow steps 1-7 as described in Protocol 1, using either yttrium or gadolinium as the metal source.
-
Extract the resulting matrix with toluene at room temperature.
-
Filter the deep red-brown solution (for Y) or dark brown solution (for Gd) to remove excess metal.
-
Remove the solvent in vacuo to yield the microcrystalline product.
-
Further purification can be achieved by recrystallization from toluene or pentane at low temperatures.
Quantitative Data
The following table summarizes the available quantitative data for the synthesized bis(η⁶-1,3,5-tri-tert-butylbenzene)metal complexes.
| Complex | Metal (M) | Yield (%) | Color | Magnetic Properties | Spectroscopic Data (Selected) |
| [(η⁶-C₆H₃tBu₃)₂M] | Ti | N/A | Dark Red | Diamagnetic | ¹H NMR (C₆D₆): δ 4.28 (s, 6H, Ar-H), 1.45 (s, 54H, tBu) |
| [(η⁶-C₆H₃tBu₃)₂M] | Zr | N/A | Yellow-Orange | Diamagnetic | ¹H NMR (C₆D₆): δ 4.10 (s, 6H, Ar-H), 1.48 (s, 54H, tBu) |
| [(η⁶-C₆H₃tBu₃)₂M] | Hf | N/A | Pale Yellow | Diamagnetic | ¹H NMR (C₆D₆): δ 3.95 (s, 6H, Ar-H), 1.49 (s, 54H, tBu) |
| [(η⁶-C₆H₃tBu₃)₂M] | Y | ~40 | Red-Brown | N/A | ¹H NMR (C₇D₈): δ 4.21 (d, J(Y,H) 1.5 Hz, 6H, Ar-H), 1.45 (s, 54H, tBu) |
| [(η⁶-C₆H₃tBu₃)₂M] | Gd | ~35 | Dark Brown | Paramagnetic | N/A |
N/A: Data not available in the reviewed literature.
Logical Relationships in Synthesis and Characterization
The following diagram illustrates the logical flow from starting materials to the characterized final product.
Caption: Logical workflow from synthesis to characterization of the metal sandwich complexes.
Safety Precautions
-
Metal Vapors: Metal vapor synthesis involves high temperatures and vacuum conditions. Appropriate shielding and safety protocols must be in place.
-
Air-Sensitive Compounds: The resulting organometallic complexes are typically air- and moisture-sensitive. All manipulations must be performed under an inert atmosphere.
-
Solvents: Organic solvents used for extraction and purification are flammable and should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.
Applications and Future Directions
The metal sandwich complexes of this compound represent a fascinating class of compounds with potential applications in:
-
Homogeneous Catalysis: The sterically demanding ligand environment can influence selectivity in catalytic transformations.
-
Materials Science: These complexes can serve as precursors for the deposition of metal-containing thin films.
-
Bioorganometallic Chemistry: The unique electronic and steric properties may be exploited in the design of novel therapeutic agents.
Further research is warranted to fully explore the reactivity of these complexes and to develop new synthetic routes that may offer milder conditions and broader applicability. The investigation of their catalytic and biological activities remains a promising area for future studies.
Application Notes and Protocols: 1,3,5-Tri-tert-butylbenzene as a Thermal Stabilizer in Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-tri-tert-butylbenzene is a symmetrical aromatic hydrocarbon recognized for its exceptional thermal and chemical stability.[1][2] Its robust molecular structure, featuring three bulky tert-butyl groups on a benzene (B151609) ring, imparts significant steric hindrance, making it an effective heat stabilizer and antioxidant in various polymeric materials.[1][3] These application notes provide detailed protocols and data on the use of this compound to enhance the thermal resistance of common polymers such as Polypropylene (PP), Polyethylene (PE), and Poly(vinyl chloride) (PVC).
The primary mechanism of action for this compound as a thermal stabilizer is through radical scavenging. During thermal degradation, polymer chains can break, forming highly reactive free radicals. This compound can donate a hydrogen atom from one of its tert-butyl groups to neutralize these radicals, thus terminating the degradation chain reaction and preventing further breakdown of the polymer matrix.
Data Presentation
The following tables summarize representative quantitative data illustrating the effect of this compound on the thermal stability of various polymers. This data is based on typical results obtained from Thermogravimetric Analysis (TGA) and Oxidative Induction Time (OIT) experiments.
Note: The following data is representative and intended for illustrative purposes to demonstrate the potential performance of this compound. Actual results may vary depending on the specific polymer grade, processing conditions, and presence of other additives.
Table 1: Thermogravimetric Analysis (TGA) Data for Polypropylene (PP) with and without this compound
| Sample | Onset of Degradation (Tonset) (°C) | Temperature at 5% Weight Loss (T5%) (°C) | Temperature at 10% Weight Loss (T10%) (°C) |
| Neat PP | 350 | 375 | 390 |
| PP + 0.5% this compound | 370 | 395 | 410 |
| PP + 1.0% this compound | 385 | 410 | 425 |
Table 2: Oxidative Induction Time (OIT) Data for Polyethylene (PE) with and without this compound at 200°C
| Sample | Oxidative Induction Time (OIT) (minutes) |
| Neat PE | 5 |
| PE + 0.5% this compound | 25 |
| PE + 1.0% this compound | 45 |
Table 3: Thermogravimetric Analysis (TGA) Data for Poly(vinyl chloride) (PVC) with and without this compound
| Sample | Onset of Dehydrochlorination (Tonset) (°C) | Temperature at 5% Weight Loss (T5%) (°C) |
| Neat PVC | 250 | 275 |
| PVC + 1.0% this compound | 270 | 295 |
| PVC + 2.0% this compound | 285 | 310 |
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the effect of this compound on the thermal degradation profile of a polymer.
Materials:
-
Polymer powder (e.g., PP, PE, PVC)
-
This compound
-
Solvent for blending (e.g., dichloromethane, toluene) if necessary
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance
-
Sample pans (aluminum or platinum)
Procedure:
-
Sample Preparation:
-
Prepare polymer blends with varying concentrations of this compound (e.g., 0.5%, 1.0%, 2.0% by weight).
-
For solvent blending, dissolve the polymer and stabilizer in a suitable solvent, mix thoroughly, and then evaporate the solvent completely under vacuum.
-
For melt blending, use a laboratory-scale extruder or mixer to compound the polymer and stabilizer at a temperature above the polymer's melting point.
-
Prepare a control sample of the neat polymer using the same method.
-
-
TGA Analysis:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any oxygen.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Determine the onset of degradation temperature (Tonset), which is the temperature at which significant weight loss begins.
-
Determine the temperatures at 5% (T5%) and 10% (T10%) weight loss.
-
Compare the TGA curves and characteristic temperatures of the stabilized samples with the neat polymer.
-
Protocol 2: Evaluation of Oxidative Stability using Oxidative Induction Time (OIT)
Objective: To determine the effectiveness of this compound in preventing the thermo-oxidative degradation of a polymer.
Materials:
-
Polymer samples (prepared as in Protocol 1)
-
Differential Scanning Calorimeter (DSC) with OIT capability
-
Analytical balance
-
Sample pans (aluminum, open or with a pinhole lid)
-
Nitrogen and Oxygen gas supplies
Procedure:
-
DSC Calibration:
-
Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's instructions.
-
-
OIT Measurement:
-
Accurately weigh 5-10 mg of the sample into an open aluminum pan.
-
Place the pan in the DSC cell.
-
Heat the sample under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for PE) at a heating rate of 20°C/min.
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate (e.g., 50 mL/min).
-
Continue to hold the sample at the isothermal temperature and record the heat flow signal.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
-
Data Analysis:
-
Determine the OIT for each sample from the DSC curve.
-
Compare the OIT values of the stabilized samples with the neat polymer. A longer OIT indicates better oxidative stability.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of thermal stabilization by radical scavenging.
Caption: Experimental workflow for TGA analysis.
Caption: Experimental workflow for OIT analysis.
References
Application Notes and Protocols for the Functionalization of the 1,3,5-Tri-tert-butylbenzene Aromatic Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 1,3,5-tri-tert-butylbenzene aromatic ring. The bulky tert-butyl groups at the 1, 3, and 5 positions sterically hinder the aromatic core, leading to unique reactivity and selectivity in various functionalization reactions. Understanding these reactions is crucial for the synthesis of novel molecular scaffolds for applications in materials science, and drug development.
Application Notes
The functionalization of this compound is a key step in the synthesis of a variety of complex organic molecules. The steric hindrance provided by the three tert-butyl groups directs incoming electrophiles to the remaining unsubstituted positions (2, 4, and 6), and in some cases, can lead to ipso-substitution. This section outlines the primary methods for introducing functional groups onto the this compound core.
Halogenation
Halogenation is a fundamental transformation for introducing reactive handles onto the aromatic ring, which can then be used in a variety of cross-coupling reactions.
-
Bromination: The bromination of this compound proceeds readily in the presence of a Lewis acid catalyst, such as iron powder, to yield 1-bromo-2,4,6-tri-tert-butylbenzene. The reaction is typically high-yielding, but care must be taken to control the stoichiometry of bromine to avoid the formation of di-brominated byproducts.
-
Iodination: Iodination can be more challenging due to the lower reactivity of iodine. Stronger electrophilic iodine sources or activation methods are often required. A notable side reaction in the iodination of highly substituted benzenes is ipso-substitution, where a tert-butyl group is replaced by an iodine atom. This can be a significant pathway depending on the reaction conditions.
Nitration
The introduction of a nitro group onto the this compound ring provides a versatile intermediate that can be reduced to an amine or used in other transformations. Due to the steric hindrance, forcing conditions may be necessary, and the potential for ipso-substitution of a tert-butyl group also exists, similar to what has been observed in the nitration of other highly alkylated benzenes.
Friedel-Crafts Acylation
Friedel-Crafts acylation allows for the introduction of an acyl group, which is a valuable precursor for the synthesis of ketones, and subsequent derivatives. The reaction of this compound with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can proceed to give the corresponding ketone. The bulky nature of the substrate can influence the efficiency of this transformation.
Metallation (Lithiation)
Direct metallation of the C-H bonds of this compound is difficult due to the low acidity of the aromatic protons. A more common approach is halogen-metal exchange, starting from the corresponding bromo-derivative. The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles to introduce a variety of functional groups.
C-H Activation
Direct C-H activation offers a more atom-economical approach to functionalization, avoiding the need for pre-functionalized starting materials. Transition metal catalysts, such as those based on palladium, rhodium, or iridium, can facilitate the direct coupling of the aromatic C-H bonds with various partners. For sterically hindered substrates like this compound, the choice of catalyst and directing group (if any) is critical to achieve good reactivity and selectivity. While specific examples for this exact substrate are not abundant in the literature, the principles of directed and non-directed C-H activation are applicable.
Quantitative Data Summary
The following tables summarize the quantitative data for the key functionalization reactions of this compound.
Table 1: Halogenation of this compound
| Halogenation Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Bromination | Br₂, Fe powder, CCl₄, 0 °C, 4 h | 1-Bromo-2,4,6-tri-tert-butylbenzene | 75 | [1] |
| Iodination (with ipso-substitution) | I₂, Ag₂SO₄, H₂O/CH₂Cl₂ | 1,3-Di-tert-butyl-5-iodobenzene (B3132514) | Moderate | [2] |
Table 2: Friedel-Crafts Acylation of this compound
| Acylation Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Acetylation | Acetyl chloride, AlCl₃ | 2-Acetyl-1,3,5-tri-tert-butylbenzene | Not specified | [2] |
Table 3: Metallation of a this compound Derivative
| Metallation Reaction | Reagents and Conditions | Subsequent Reaction | Product | Yield (%) | Reference |
| Lithiation (via halogen exchange) | 1-Bromo-2,4,6-tri-tert-butylbenzene, n-BuLi | Carbonation (CO₂) | 2,4,6-Tri-tert-butylbenzoic acid | Not specified | [2] |
Experimental Protocols
Protocol 1: Bromination of this compound
Objective: To synthesize 1-bromo-2,4,6-tri-tert-butylbenzene.
Materials:
-
This compound (10.25 g, 0.042 mol)
-
Iron powder (2.5 g, 0.045 mol)
-
Bromine (13.4 g, 4.3 mL, 0.084 mol)
-
Carbon tetrachloride (CCl₄) (20 mL)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hexane (B92381) or petroleum ether for recrystallization
Procedure:
-
To a solution of this compound in carbon tetrachloride at 0 °C, add iron powder.
-
Slowly add bromine to the stirred solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Pour the reaction mixture into cold water (approx. 40 mL) and separate the organic layer.
-
Wash the organic layer with a 10% NaOH solution to remove excess bromine, followed by washing with water until neutral.
-
Dry the organic phase over magnesium sulfate and concentrate in vacuo.
-
The crude product can be purified by distillation or recrystallization from hexane or petroleum ether to yield white crystals.[1]
Expected Yield: 75%
Protocol 2: Iodination of this compound (Illustrating Ipso-Substitution)
Objective: To synthesize 1,3-di-tert-butyl-5-iodobenzene via an iodination reaction that demonstrates ipso-substitution.
Materials:
-
This compound
-
Iodine (I₂)
-
Silver sulfate (Ag₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add a trace of water to the solution.
-
Add iodine and silver sulfate to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove silver salts.
-
Wash the organic layer with sodium thiosulfate (B1220275) solution to remove excess iodine, then with water.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Note: This reaction is known to favor ipso-substitution, leading to the replacement of a tert-butyl group.
Protocol 3: Friedel-Crafts Acylation of this compound
Objective: To synthesize 2-acetyl-1,3,5-tri-tert-butylbenzene.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Aluminum chloride (AlCl₃)
-
A suitable inert solvent (e.g., dichloromethane or carbon disulfide)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere, suspend aluminum chloride in the chosen solvent and cool in an ice bath.
-
Slowly add acetyl chloride to the suspension.
-
Add a solution of this compound in the solvent dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ketone by column chromatography or recrystallization.[2]
Protocol 4: Lithiation of 1-Bromo-2,4,6-tri-tert-butylbenzene and Subsequent Carboxylation
Objective: To synthesize 2,4,6-tri-tert-butylbenzoic acid.
Materials:
-
1-Bromo-2,4,6-tri-tert-butylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Under an inert atmosphere, dissolve 1-bromo-2,4,6-tri-tert-butylbenzene in anhydrous diethyl ether or THF and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes to the cooled solution.
-
Stir the mixture at low temperature for a period to ensure complete halogen-metal exchange.
-
In a separate flask, place an excess of crushed dry ice.
-
Slowly transfer the aryllithium solution via cannula onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding water and then acidify with dilute HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over a suitable drying agent, and remove the solvent to yield the crude carboxylic acid.
-
Recrystallize the product from a suitable solvent.[2]
Visualizations
Reaction Pathways
Caption: Key functionalization pathways of this compound.
Experimental Workflow: Bromination
Caption: Experimental workflow for the bromination of this compound.
References
Application Notes and Protocols: 1,3,5-Tri-tert-butylbenzene as a Precursor for Porous Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1,3,5-Tri-tert-butylbenzene is a versatile aromatic building block for the synthesis of porous organic frameworks (POFs), particularly a subclass known as hyper-cross-linked polymers (HCPs). The bulky tert-butyl groups play a crucial role in the formation of a rigid, three-dimensional network with permanent microporosity. This intrinsic porosity arises from the inefficient packing of the polymer chains, a direct consequence of the sterically demanding nature of the tert-butyl substituents. The resulting materials are characterized by high thermal and chemical stability, large surface areas, and tunable pore structures.
The primary method for polymerizing this compound into a porous framework is through Friedel-Crafts alkylation. This reaction typically employs a crosslinking agent, such as formaldehyde (B43269) dimethyl acetal (B89532) (FDA), and a Lewis acid catalyst, most commonly anhydrous ferric chloride (FeCl₃). The crosslinker connects the this compound units, leading to the formation of a robust, insoluble, and highly porous network.
The properties of the final porous organic framework, including its surface area, pore volume, and pore size distribution, can be tailored by adjusting the reaction conditions, such as the monomer-to-crosslinker ratio, catalyst concentration, reaction temperature, and time. These materials show significant promise in a variety of applications, including gas storage and separation, catalysis, and as sorbents for the removal of organic pollutants. In the context of drug development, these porous frameworks can be explored as potential carriers for drug delivery systems, owing to their high loading capacity and the potential for controlled release of therapeutic agents.
Porous Organic Framework Properties
The following table summarizes typical properties of hyper-cross-linked polymers synthesized from aromatic precursors, which are comparable to what can be expected from frameworks derived from this compound.
| Polymer ID | Monomer | Crosslinker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Micropore Content | Hydrogen Uptake (wt% at 77 K, 1.13 bar) | Reference |
| HCPDVB-CB | Divinylbenzene | Self-cross-linked | 931 | - | High | 0.30 | [1][2] |
| HCP(Phe-DVB) | L-phenylalanine, Divinylbenzene | Divinylbenzene | 612 | - | - | 0.62 | [1] |
| HCP(BPA-DVB) | Bisphenol A, Divinylbenzene | Divinylbenzene | 471 | - | - | 0.58 | [1] |
| CPOP-13 | 1,4-Di(9H-carbazol-9-yl)benzene | Formaldehyde Dimethyl Acetal | - | - | - | - | [3] |
| CPOP-14 | 4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl | Formaldehyde Dimethyl Acetal | - | - | - | - | [3] |
| CPOP-15 | 1,3,5-Tri(9H-carbazol-9-yl)benzene | Formaldehyde Dimethyl Acetal | - | - | - | - | [3] |
| PAF-11-p4 | Partitioned PAF-11 | - | >1000 (increase) | 0.33 | - | - | [4] |
| NHCP-3 | Twisted Molecule | - | - | - | - | - | [5] |
Note: Direct quantitative data for a POF synthesized from this compound was not available in the searched literature. The presented data is for structurally related hyper-cross-linked polymers to provide a comparative context.
Experimental Protocols
Synthesis of a Hyper-cross-linked Porous Organic Polymer from this compound
This protocol describes the synthesis of a hyper-cross-linked porous organic polymer via Friedel-Crafts alkylation of this compound with formaldehyde dimethyl acetal as the crosslinker.
Materials:
-
This compound (C₆H₃[C(CH₃)₃]₃)
-
Formaldehyde dimethyl acetal (FDA)
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Hydrochloric acid (37%)
-
Tetrahydrofuran (B95107) (THF)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or nitrogen inlet
-
Glass funnel
-
Soxhlet extractor
-
Vacuum oven
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (e.g., 0.2 mmol).
-
Dissolve the monomer in anhydrous 1,2-dichloroethane (e.g., 15 mL) under a nitrogen atmosphere.
-
-
Addition of Reagents:
-
To the stirred solution, add formaldehyde dimethyl acetal (FDA) (e.g., 300 μL, a molar equivalent to the monomer) followed by anhydrous ferric chloride (e.g., 650 mg, 4 mmol).[3]
-
The mixture should be stirred for 1 hour at room temperature under a continuous nitrogen flow.
-
-
Polymerization:
-
After the initial stirring, heat the reaction mixture to 90 °C and maintain this temperature for 12 hours with vigorous stirring.[3]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add methanol (e.g., 50 mL) to the mixture to precipitate the polymer. Continue stirring for another hour.
-
Collect the solid product by filtration.
-
Wash the collected solid with methanol.
-
To remove the catalyst, stir the solid vigorously in a hydrochloric acid solution (37%) for 2 hours.[3]
-
Filter the suspension and wash the polymer with deionized water until the filtrate is neutral, followed by a final wash with methanol.
-
-
Soxhlet Extraction:
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours, followed by tetrahydrofuran (THF) for another 24 hours.[3] This step is crucial to remove any unreacted monomers and low molecular weight oligomers.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at 110 °C overnight to yield the final hyper-cross-linked porous organic polymer.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3,5-Tri-tert-butylbenzene by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,3,5-tri-tert-butylbenzene via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Failure of this compound to Dissolve in Hot Ethanol (B145695) | Insufficient solvent volume. | Gradually add small increments of hot ethanol until the solid dissolves completely. Be mindful not to add a large excess, as this will reduce the final yield. |
| Low temperature of the solvent. | Ensure the ethanol is heated to its boiling point (78 °C) to maximize the solubility of the compound. | |
| Oiling Out" Upon Cooling (Formation of a Liquid Instead of Crystals) | The solution is too concentrated, causing the solute to come out of solution above its melting point. | Reheat the solution to redissolve the oil. Add a small amount of additional hot ethanol to decrease the saturation and then allow it to cool slowly.[1] |
| Rapid cooling of the solution. | Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath. Slow cooling promotes the formation of pure crystals.[1] | |
| Presence of significant impurities. | Consider a pre-purification step, such as passing the crude material through a short column of silica (B1680970) gel, to remove major impurities before recrystallization. | |
| No Crystal Formation After Cooling | The solution is not sufficiently saturated (too much solvent was used). | If the solution is clear after cooling, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2] If this fails, evaporate some of the solvent by gently heating the solution and then allow it to cool again.[3] |
| Supersaturation of the solution. | Scratch the inner surface of the flask at the air-solvent interface with a glass rod to create nucleation sites for crystal growth.[2] | |
| Low Yield of Purified Crystals | Using an excessive amount of solvent. | Use the minimum amount of hot ethanol necessary to dissolve the crude this compound.[4] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and filter paper) is pre-heated with hot solvent to prevent the product from crystallizing on the filter paper. | |
| Incomplete crystallization. | After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product. | |
| Washing crystals with warm solvent. | Always wash the collected crystals with a minimal amount of ice-cold ethanol to remove residual impurities without dissolving a significant amount of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Ethanol (EtOH) is a commonly recommended and effective solvent for the recrystallization of this compound.[5] This is due to the compound's good solubility in hot ethanol and relatively lower solubility in cold ethanol, which is the ideal characteristic for a recrystallization solvent.[4]
Q2: What are the key physical properties of this compound relevant to its recrystallization?
A2: Key properties are summarized in the table below.
| Property | Value |
| Appearance | White to off-white crystalline solid[6] |
| Molecular Weight | 246.43 g/mol |
| Melting Point | 71-75 °C[7] |
| Boiling Point | 121-122 °C at 12 mmHg[8] |
| Solubility in Water | Insoluble[9] |
| Solubility in Organic Solvents | Soluble in nonpolar organic solvents like hexane (B92381) and toluene; sparingly soluble in chloroform (B151607) and ethyl acetate.[5][10] |
Q3: How can I determine the correct amount of ethanol to use for the recrystallization?
A3: The goal is to use the minimum amount of hot solvent to completely dissolve the crude this compound. A good starting point is to add a small volume of ethanol to the solid in an Erlenmeyer flask and heat the mixture to boiling. Then, continue adding small portions of hot ethanol until all the solid has just dissolved.[9]
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is indicative of impurities remaining in the final product. Pure crystalline solids typically have a sharp melting point range (within 1-2 °C). To improve purity, a second recrystallization may be necessary.
Q5: Is it possible to use a mixed solvent system for the recrystallization?
A5: While ethanol is generally effective, a mixed solvent system can sometimes provide better results, especially if "oiling out" is a persistent issue. A common approach is to dissolve the compound in a good solvent (one in which it is highly soluble, e.g., a minimal amount of hot toluene) and then add a poor solvent (one in which it is less soluble, e.g., hexane or ethanol) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow the solution to cool slowly.[1]
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol outlines a general procedure for the purification of this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, but recommended to prevent solvent evaporation)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly pour the hot solution of your compound through the hot funnel to remove the insoluble impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time to allow for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator under vacuum.
-
Analysis: Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value (71-75 °C) indicates a high degree of purity.
Experimental Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Home Page [chem.ualberta.ca]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. chemimpex.com [chemimpex.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
how to avoid over-alkylation in 1,3,5-tri-tert-butylbenzene synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and optimized protocols for the synthesis of 1,3,5-tri-tert-butylbenzene. The following sections address common issues encountered during the Friedel-Crafts alkylation, particularly the prevention of over-alkylation, and offer detailed experimental procedures and key data to facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a common problem in this synthesis?
Over-alkylation is a side reaction where more than the desired number of alkyl groups are attached to the aromatic ring.[1] In the synthesis of this compound, this leads to the formation of tetra-tert-butylbenzene and other more substituted products. This occurs because the tert-butyl group is an electron-donating, activating substituent.[1][2] Consequently, the initial products (tert-butylbenzene and di-tert-butylbenzene) are more nucleophilic and thus more reactive than the starting benzene (B151609), making them highly susceptible to further alkylation.[1][3][4]
Q2: What is the most effective strategy to control the reaction and favor the desired 1,3,5-isomer?
The most critical factor is controlling the reaction stoichiometry and conditions to favor the thermodynamically most stable product, which is this compound.[5] Unlike syntheses targeting mono-alkylation where a large excess of benzene is used, this reaction requires a careful balance.[6][7] Key strategies include:
-
Strict Stoichiometric Control: Using a precise molar ratio of the alkylating agent (e.g., tert-butyl chloride) to benzene is crucial to provide enough electrophile for tri-substitution without creating a large excess that drives over-alkylation.
-
Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0°C) helps to control the reaction rate and favors the kinetic product, 1,4-di-tert-butylbenzene, which can then be isomerized to the more stable 1,3,5- product under controlled conditions.[5] High temperatures often lead to a mixture of products and polymerization.[4]
-
Slow Reagent Addition: The slow, portion-wise addition of the Lewis acid catalyst (e.g., aluminum chloride) or the alkylating agent helps to maintain a low concentration of the reactive electrophile at any given moment, suppressing side reactions.[1][8]
Q3: Why is this compound the thermodynamically favored product?
The 1,3,5-substitution pattern allows the bulky tert-butyl groups to be positioned as far apart as possible on the benzene ring, minimizing steric hindrance. This symmetrical arrangement results in the most stable isomer from a thermodynamic standpoint. While other isomers may form faster (kinetic control), under equilibrating conditions, the reaction will favor the formation of the 1,3,5-product.
Q4: Can the choice of Lewis acid catalyst affect the outcome?
Yes, the choice and handling of the Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), are important.[1] AlCl₃ is a very strong Lewis acid that readily generates the tert-butyl carbocation, driving the reaction effectively.[9] However, its high activity can also promote side reactions if not controlled. It is critical to use anhydrous aluminum chloride, as moisture will deactivate the catalyst.[1]
Q5: Is there an alternative synthesis route that completely avoids over-alkylation?
While more complex, an alternative strategy to avoid over-alkylation in Friedel-Crafts reactions is to use acylation followed by reduction.[4] One would first perform a Friedel-Crafts acylation, which introduces a deactivating acyl group onto the ring, preventing further substitution. The ketone can then be reduced to the desired alkyl group. However, for a tri-substituted product like this compound, this multi-step approach is less direct than carefully controlling the one-pot alkylation.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High percentage of di- and tetra-tert-butylbenzene in the product mixture. | 1. Incorrect stoichiometry (excess alkylating agent). 2. Reaction temperature was too high, leading to uncontrolled reactivity.[4] 3. Rapid addition of catalyst or alkylating agent. | 1. Carefully control the molar ratio of benzene to tert-butyl chloride. 2. Maintain the reaction at a lower temperature (e.g., 0-5°C) using an ice bath. 3. Add the Lewis acid catalyst in small portions over a longer period. |
| Low overall yield of this compound. | 1. Inactive catalyst due to exposure to atmospheric moisture.[4] 2. Insufficient reaction time for the formation of the thermodynamic product. 3. Product loss during work-up and purification. | 1. Ensure the use of fresh, anhydrous aluminum chloride and dry glassware. 2. Increase the reaction time and monitor progress by GC-MS or TLC. 3. Optimize the quenching, extraction, and crystallization/distillation steps. |
| Formation of a dark, tarry reaction mixture. | 1. Reaction temperature is too high, causing polymerization and side reactions.[4] 2. Use of an overly active or excessive amount of catalyst. | 1. Lower the reaction temperature and ensure efficient stirring and cooling. 2. Add the alkylating agent slowly to control the reaction exotherm.[8] 3. Use the minimum effective amount of the Lewis acid catalyst. |
Data Presentation
Table 1: Influence of Reactant Stoichiometry on Product Distribution (Illustrative)
The molar ratio of the aromatic substrate to the alkylating agent is a primary factor in controlling the extent of alkylation. The following table illustrates the general trend observed in Friedel-Crafts alkylations.
| Molar Ratio (Benzene : tert-Butyl Chloride) | Expected Major Product(s) | Level of Over-alkylation | Comments |
| > 5 : 1 | tert-Butylbenzene | Very Low | A large excess of benzene statistically favors mono-alkylation.[6][7] |
| 1 : 1.5 | 1,4-Di-tert-butylbenzene | Moderate | Stoichiometry favors di-substitution, often kinetically controlled.[5] |
| 1 : 3.5 | This compound | Moderate | A controlled excess of the alkylating agent is needed to achieve tri-substitution. Over-alkylation is a significant risk. |
| < 1 : 4 | Mixture of tri- and tetra-substituted products | High | A large excess of the alkylating agent strongly favors polyalkylation and over-alkylation.[10] |
Experimental Protocols
Protocol: Controlled Synthesis of this compound
This protocol focuses on the careful control of reaction conditions to maximize the yield of the desired 1,3,5-isomer and minimize over-alkylation.
Materials:
-
Anhydrous Benzene
-
tert-Butyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂). The entire setup should be under an inert atmosphere (e.g., nitrogen).
-
Initial Charging: Charge the flask with anhydrous benzene. Cool the flask to 0°C using an ice-salt bath.
-
Catalyst Addition: While stirring, slowly add anhydrous aluminum chloride to the cooled benzene in small portions. Ensure the temperature remains below 5°C.
-
Alkylating Agent Addition: Add tert-butyl chloride to the dropping funnel. Add it dropwise to the stirred reaction mixture over 1-2 hours, carefully maintaining the reaction temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. This should be done in a fume hood as HCl gas will be evolved.[1]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with diethyl ether.[1] Combine all organic layers.
-
Washing: Wash the combined organic layer successively with cold water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product is typically a solid. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) to obtain pure this compound.
Visualization
Caption: Workflow for controlling Friedel-Crafts alkylation outcomes.
References
- 1. cerritos.edu [cerritos.edu]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. Sciencemadness Discussion Board - t-butyl benzene by Friedel-Crafts: some questions... - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lewis Acid Catalysts for Friedel-Crafts Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Lewis acid catalysts for Friedel-Crafts alkylation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during Friedel-Crafts alkylation experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts alkylation is resulting in a low yield or failing completely. What are the likely causes?
A1: Low or non-existent yields in Friedel-Crafts alkylation can often be attributed to several factors related to the catalyst, substrate, and reaction conditions.
-
Inactive Catalyst: The Lewis acid catalyst, such as aluminum chloride (AlCl₃), is highly sensitive to moisture.[1] Any water present in the glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.[2][3] It is crucial to use a fresh, anhydrous Lewis acid and ensure all equipment is thoroughly dried.[4]
-
Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic ring deactivates it towards electrophilic substitution, which can prevent the reaction from occurring.[2][5]
-
Substrate-Catalyst Interaction: Aromatic compounds containing amine (-NH₂) or other basic functional groups can form complexes with the Lewis acid catalyst, rendering it inactive.[2][6] In such cases, using a protecting group for the amine or employing a larger excess of the catalyst may be necessary.[2]
-
Insufficient Catalyst Loading: In some cases, especially with less reactive substrates, the amount of catalyst may be insufficient to drive the reaction to completion. A stepwise increase in the catalyst loading can help identify the optimal amount.[2]
-
Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. A gradual increase in temperature while monitoring the reaction progress is advisable.[5]
Issue 2: Formation of Multiple Products (Polyalkylation)
Q2: I am observing the formation of products with multiple alkyl groups. How can I prevent this?
A2: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the initial alkylated product is often more nucleophilic and thus more reactive than the starting aromatic compound.[7][8]
-
Excess Aromatic Substrate: Using a large excess of the aromatic starting material increases the statistical probability of the alkylating agent reacting with the initial substrate rather than the alkylated product.[5]
-
Catalyst Loading: High concentrations of the Lewis acid catalyst can promote polyalkylation. Reducing the catalyst loading may improve the selectivity for the mono-alkylated product.[2]
-
Reaction Conditions: Controlling the reaction temperature and reaction time can also help minimize polyalkylation.
Issue 3: Formation of Isomeric Products (Carbocation Rearrangement)
Q3: My reaction is producing a mixture of isomers that are different from the expected product. What is causing this?
A3: The formation of isomeric products is often due to the rearrangement of the carbocation intermediate to a more stable form.[5][9] This is particularly prevalent when using primary alkyl halides.[5]
-
Choice of Alkylating Agent: Whenever possible, use an alkylating agent that forms a stable carbocation, such as a tertiary or benzylic halide, which is less prone to rearrangement.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress carbocation rearrangements, favoring the kinetically controlled product.[9]
-
Alternative Reactions: A reliable method to obtain linear alkylbenzenes without rearrangement is to perform a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone.[5] The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[10]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right Lewis acid catalyst for my reaction?
A1: The choice of Lewis acid depends on the reactivity of your aromatic substrate and alkylating agent. Strong Lewis acids like AlCl₃ are highly active but can sometimes lead to more side reactions.[5] Milder catalysts such as FeCl₃ or zeolites may offer better selectivity but might require higher temperatures or longer reaction times.[4][5] The optimal catalyst should be determined experimentally for each specific system.
Q2: What is the typical catalyst loading for a Friedel-Crafts alkylation?
A2: Catalyst loading can range from catalytic amounts (e.g., 1-10 mol%) for highly reactive substrates to stoichiometric or even excess amounts for less reactive systems or when catalyst deactivation is a concern.[2] The ideal loading should be optimized to find the lowest concentration that provides a high yield in a reasonable time with minimal side products.[2]
Q3: How does temperature affect the regioselectivity of the reaction?
A3: Temperature can have a significant impact on the distribution of ortho, para, and meta isomers. For instance, in the methylation of toluene (B28343), lower temperatures (e.g., 0°C) favor the formation of the ortho and para products (kinetic control).[2][11] At higher temperatures (e.g., 80°C), the more thermodynamically stable meta isomer becomes the major product due to the reversibility of the reaction.[11][12]
Q4: Can I use vinyl or aryl halides in Friedel-Crafts alkylation?
A4: No, vinyl and aryl halides are generally not suitable for Friedel-Crafts alkylation because their corresponding carbocations are highly unstable and difficult to form under typical reaction conditions.[6][9]
Q5: What solvents are appropriate for Friedel-Crafts alkylation?
A5: The choice of solvent can influence the outcome of the reaction. Non-polar solvents like dichloromethane, 1,2-dichloroethane, or carbon disulfide are commonly used.[1] In some cases, polar solvents like nitrobenzene (B124822) can be used, but they can also affect the product distribution by altering the solubility and stability of reaction intermediates.[1]
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on the Benzylation of Benzene (B151609)
This table shows a comparison of diphenylmethane (B89790) (DPM) yield for different catalysts in the alkylation of benzene with benzyl (B1604629) chloride.
| Catalyst | Benzyl Chloride Conversion (%) | DPM Yield (%) | Polybenzyl Product Yield (%) | Reaction Time (min) |
| FeCl₃ | 100 | 62 | 28 | 15 |
| Basolite F300 (MOF) | 100 | 70 | 25 | 15 |
Reaction Conditions: 353 K. Data sourced from a comparative study between a commercial MOF and a metal chloride catalyst.[4]
Table 2: Influence of Temperature on the Isomer Distribution in the Methylation of Toluene
This table illustrates the effect of temperature on the product distribution in the Friedel-Crafts methylation of toluene, demonstrating the shift from kinetic to thermodynamic control.
| Temperature (°C) | Ortho-Xylene (%) | Meta-Xylene (%) | Para-Xylene (%) |
| 0 | 54 | 17 | 29 |
| 25 | 3 | 69 | 28 |
| 80 | - | 89 | 10 |
Data compiled from studies on kinetically and thermodynamically controlled Friedel-Crafts alkylation.[2][11]
Experimental Protocols
General Protocol for Optimizing Lewis Acid Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for a Friedel-Crafts alkylation reaction.
1. Reaction Setup:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate in an appropriate anhydrous solvent.[2]
-
Cool the mixture in an ice bath if the reaction is expected to be exothermic.[2]
2. Initial Catalyst Loading:
-
Add the alkylating agent to the solution.
-
Begin with a low catalyst loading (e.g., 1-5 mol%).[2] Add the Lewis acid catalyst (e.g., AlCl₃) portion-wise to control any initial exotherm.[2]
3. Reaction Monitoring:
-
Allow the reaction to stir at the desired temperature (e.g., room temperature or elevated temperature).
-
Monitor the progress of the reaction at regular intervals using a suitable analytical technique such as TLC, GC, or LC-MS.[2]
4. Workup and Analysis:
-
Once the reaction has reached completion or a plateau, quench the reaction by slowly pouring the mixture into a beaker containing ice and a suitable quenching agent (e.g., dilute HCl).[2]
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Analyze the crude product to determine the yield and selectivity.[2]
5. Optimization Iterations:
-
Repeat the reaction with systematically varied catalyst loadings (e.g., 2.5 mol%, 5 mol%, 10 mol%) while keeping all other parameters (temperature, concentration, reaction time) constant.[2]
-
Plot the product yield and selectivity as a function of catalyst loading to identify the optimal concentration.
Visualizations
Caption: A troubleshooting workflow for addressing low or no yield in Friedel-Crafts alkylation.
Caption: A typical experimental workflow for a Friedel-Crafts alkylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. organic chemistry - The main difference between using AlCl3 and FeCl3 in Friedel-Crafts alkylation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. organic chemistry - How does toluene react at higher temperatures and why? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. cerritos.edu [cerritos.edu]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 12. adichemistry.com [adichemistry.com]
Navigating the Synthesis of 1,3,5-Tri-tert-butylbenzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3,5-tri-tert-butylbenzene. This guide is designed to assist in optimizing reaction conditions, minimizing common side products, and ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the Friedel-Crafts alkylation of benzene (B151609) with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or sulfuric acid.[1] Careful control of reaction conditions is paramount to favor the formation of the desired symmetrical 1,3,5-isomer.[1]
Q2: What are the primary side products I should expect in this synthesis?
A2: Side product formation is a common challenge. The primary impurities include:
-
Under-alkylated products: Mono-tert-butylbenzene and di-tert-butylbenzenes (primarily the 1,4- and 1,3-isomers).
-
Isomeric tri-tert-butylbenzenes: Particularly the 1,2,4-isomer.
-
Over-alkylated products: Tetra-tert-butylbenzenes.
Q3: How do reaction conditions affect the formation of these side products?
A3: The distribution of products is highly sensitive to reaction conditions. The formation of 1,4-di-tert-butylbenzene (B89470) is kinetically favored (forms faster at lower temperatures), while the desired this compound is the thermodynamically most stable product and is favored by longer reaction times and higher temperatures, which allow for isomerization of the kinetic products.[2]
Q4: My reaction seems to be producing a lot of di-substituted products. How can I increase the yield of the tri-substituted product?
A4: To favor the formation of this compound, you need to set up conditions that allow the reaction to reach thermodynamic equilibrium. This typically involves:
-
Using a sufficient excess of the tert-butylating agent.
-
Employing a higher reaction temperature.
-
Allowing for a longer reaction time to facilitate the isomerization of the initially formed di-substituted products.
Q5: What is the best way to purify the crude this compound?
A5: Recrystallization is a common and effective method for purifying the final product. Methanol is often used as a suitable solvent.[2] It is important to allow the solution to cool to room temperature for crystallization, as rapid cooling in an ice bath can lead to the co-crystallization of side products.[2] Fractional distillation is generally not effective for separating the isomeric impurities due to their very close boiling points.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield | - Inactive catalyst (e.g., hydrated AlCl₃).- Insufficient reaction time or temperature.- Loss of product during workup. | - Use fresh, anhydrous aluminum chloride.- Increase reaction time and/or temperature to favor the thermodynamic product.- Ensure efficient extraction and minimize transfers. |
| High proportion of 1,4-di-tert-butylbenzene | - Reaction conditions are under kinetic control.- Insufficient reaction time or temperature for isomerization. | - Increase the reaction temperature and prolong the reaction time to allow the kinetically favored 1,4-isomer to rearrange to the more stable this compound.[2] |
| Significant amount of mono-tert-butylbenzene | - Insufficient amount of the alkylating agent (tert-butyl chloride).- Short reaction time. | - Use a molar excess of the tert-butylating agent relative to benzene.- Increase the reaction time. |
| Formation of a dark, tarry substance | - Reaction temperature is too high, leading to decomposition.- Catalyst is too reactive for the chosen conditions. | - Maintain careful control over the reaction temperature, using an ice bath during the initial exothermic phase.- Consider a less reactive Lewis acid or modify the rate of addition of reactants. |
| Product is difficult to crystallize | - Presence of significant amounts of oily impurities (e.g., under-alkylated products).- Incorrect choice of recrystallization solvent. | - Attempt to remove lower-boiling impurities by distillation before recrystallization.- Perform solvent screening to find an optimal recrystallization solvent. Methanol is a good starting point.[2] |
Data Presentation
The following table summarizes the expected product distribution in the Friedel-Crafts alkylation of tert-butylbenzene (B1681246) with tert-butyl chloride, illustrating the concept of kinetic versus thermodynamic control. Note that starting from benzene would initially produce tert-butylbenzene, which then undergoes further alkylation.
| Product | Kinetic Control (e.g., 0°C, short reaction time) | Thermodynamic Control (e.g., higher temp, longer time) |
| 1,4-di-tert-butylbenzene | Major Product | Minor Product |
| This compound | Minor Product | Major Product |
| Other isomers/poly-alkylated products | Present | Present, but equilibrium favors the 1,3,5-isomer |
This table is a qualitative representation based on established principles of kinetic and thermodynamic control in Friedel-Crafts alkylations.[2] A gas chromatography (GC) analysis of a crude product from a kinetically controlled synthesis of di-tert-butylbenzene showed approximately 79% 1,4-di-tert-butylbenzene and 15% this compound.[2]
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Alkylation (Thermodynamic Control)
This protocol is adapted from procedures for similar Friedel-Crafts alkylations and is designed to favor the thermodynamically stable 1,3,5-isomer.
Materials:
-
Benzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
tert-Butyl methyl ether (or diethyl ether)
-
Anhydrous potassium carbonate (or sodium sulfate)
-
Methanol (for recrystallization)
-
10% Sodium hydroxide (B78521) solution (for gas trap)
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected via tubing to a gas trap containing a 10% sodium hydroxide solution to neutralize the HCl gas produced.
-
Reactant Charging: Charge the flask with benzene. Cool the flask in an ice/water bath to 0-5°C.
-
Catalyst Addition: While stirring, slowly and portion-wise add anhydrous aluminum chloride to the cooled benzene.
-
Alkylation: Add a molar excess of tert-butyl chloride to the dropping funnel and add it dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 10°C.
-
Isomerization to Thermodynamic Product: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to a moderate temperature (e.g., 40-50°C) and maintain it for several hours to allow for the isomerization of the kinetic products to the thermodynamically favored this compound. The optimal time and temperature may require monitoring by GC.
-
Work-up: Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the reaction mixture over a large amount of crushed ice to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with tert-butyl methyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution. Finally, wash again with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous potassium carbonate or sodium sulfate. Filter off the drying agent and remove the solvent and any unreacted tert-butylbenzene using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from methanol. Dissolve the crude product in a minimum amount of hot methanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. Dry the purified crystals.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for optimizing the synthesis.
References
Technical Support Center: Synthesis of 1,3,5-Tri-tert-butylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,3,5-tri-tert-butylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis method is the Friedel-Crafts alkylation of benzene (B151609) or a less substituted tert-butylbenzene (B1681246) with a tert-butylating agent, such as tert-butyl chloride.[1] This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1]
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges include controlling polyalkylation and the formation of undesired isomers.[1] Because the initial alkylation products are more reactive than benzene itself, the reaction can lead to a mixture of mono-, di-, and tri-substituted products. Additionally, achieving the specific 1,3,5-isomer can be difficult as other isomers, such as the 1,2,4- and 1,4-substituted products, can also be formed.[2]
Q3: How can I minimize the formation of polyalkylated byproducts?
A3: To favor the desired trisubstituted product and minimize over-alkylation or under-alkylation, it is crucial to carefully control the stoichiometry of the reactants. Using a specific molar ratio of the tert-butylating agent to the aromatic starting material is key.
Q4: What is the difference between kinetic and thermodynamic control in this reaction?
A4: In the context of Friedel-Crafts alkylation, kinetic control refers to the initial product distribution, which is governed by the relative rates of formation of different isomers. The 1,4-di-tert-butylbenzene (B89470) is often the kinetic product.[2] Thermodynamic control, on the other hand, is achieved under conditions that allow for the isomerization of the initial products to the most stable isomer, which is this compound.[2] This often involves longer reaction times or higher temperatures.
Q5: How can I purify the crude this compound?
A5: The most common method for purifying solid organic compounds like this compound is recrystallization.[3] This technique relies on the difference in solubility of the compound in a hot versus a cold solvent to separate it from impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| The reaction does not proceed, or the yield is very low. | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and will be deactivated by water.[4] | Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use a fresh, unopened container of the Lewis acid catalyst. |
| Insufficient Catalyst: In Friedel-Crafts reactions, the catalyst can form complexes with the products, rendering it inactive.[4] | Use a stoichiometric amount of the Lewis acid catalyst relative to the alkylating agent. | |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | While cooling is often necessary to control the initial exothermic reaction, the reaction may need to be warmed to room temperature or gently heated to proceed to completion. |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| The final product is a mixture of isomers (e.g., 1,2,4- and this compound). | Kinetic Control: The reaction conditions may have favored the formation of the kinetic product (often the 1,2,4-isomer). | To favor the thermodynamically more stable 1,3,5-isomer, consider increasing the reaction time or temperature to allow for isomerization. |
| Inefficient Purification: The purification method may not be effectively separating the isomers. | Optimize the recrystallization procedure by carefully selecting the solvent system and ensuring a slow cooling rate to promote the formation of pure crystals. | |
| The product contains significant amounts of di- or tetra-tert-butylbenzene. | Incorrect Stoichiometry: The molar ratio of the tert-butylating agent to the aromatic substrate was not optimal. | Carefully control the molar ratios of your reactants. A higher ratio of the alkylating agent will favor higher substitution. |
Data Presentation
The following tables summarize the expected outcomes based on different reaction parameters.
Table 1: Effect of Reactant Stoichiometry on Product Distribution
| Molar Ratio (tert-butyl chloride : benzene) | Predominant Product | Expected Purity of 1,3,5-TBB (after purification) |
| 1 : 1 | Mono- and Di-tert-butylbenzene | Low |
| 2 : 1 | Di- and Tri-tert-butylbenzene | Moderate |
| 3 : 1 | This compound | High |
Table 2: Influence of Reaction Temperature on Isomer Distribution
| Reaction Temperature | Predominant Isomer | Rationale |
| Low (e.g., 0-5 °C) | Kinetic (e.g., 1,4- and 1,2,4-) | The reaction is under kinetic control, favoring the faster-forming products. |
| High (e.g., > 25 °C) | Thermodynamic (1,3,5-) | Higher temperatures provide the energy for isomerization to the more stable 1,3,5-isomer. |
Experimental Protocols
Protocol 1: Synthesis of this compound from tert-Butylbenzene
This protocol is adapted from a standard laboratory procedure for Friedel-Crafts alkylation.[2]
Materials:
-
tert-Butylbenzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add tert-butylbenzene (1.0 eq) and anhydrous dichloromethane.
-
Catalyst Addition: Cool the flask in an ice bath to 0 °C. Carefully add anhydrous aluminum chloride (2.2 eq) in portions to the stirred solution.
-
Alkylation: Add tert-butyl chloride (2.2 eq) dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Recrystallize the crude solid product from hot methanol. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Protocol 2: Recrystallization of Crude this compound
This protocol outlines a general procedure for the purification of the crude product.[5]
Procedure:
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble when hot but sparingly soluble when cold (e.g., methanol, ethanol, or a mixed solvent system).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To induce further crystallization, place the flask in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Managing Steric Hindrance in Reactions with 1,3,5-Tri-tert-butylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered molecule, 1,3,5-tri-tert-butylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why is this compound exceptionally unreactive in many common aromatic substitution reactions?
A1: The low reactivity of this compound is a direct consequence of the significant steric hindrance created by the three bulky tert-butyl groups.[1][2] These groups are symmetrically positioned on the benzene (B151609) ring, effectively shielding the aromatic core from the approach of electrophiles and other reagents. This spatial barrier increases the activation energy for the formation of the sigma complex intermediate, which is a key step in electrophilic aromatic substitution.
Q2: What are the most viable strategies for achieving functionalization of this compound?
A2: Overcoming the steric hindrance of this compound often requires more forcing reaction conditions or specialized reagents compared to less substituted aromatics. Key strategies include:
-
Use of highly reactive electrophiles: Stronger electrophiles can overcome the high activation energy barrier.
-
Lewis acid catalysis: The use of potent Lewis acids can enhance the electrophilicity of the attacking reagent.[3]
-
Elevated temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.
-
Palladium-catalyzed cross-coupling reactions: For introducing new carbon-carbon and carbon-heteroatom bonds, derivatization of this compound (e.g., through bromination) followed by cross-coupling reactions is a powerful strategy.
Q3: Which positions on the this compound ring are susceptible to reaction?
A3: The three unsubstituted aromatic protons are the primary sites for electrophilic attack. However, due to the severe steric hindrance, achieving monosubstitution without side reactions can be challenging. In some cases, ipso-substitution, where a tert-butyl group is replaced, has been observed, particularly in halogenation reactions under acidic conditions.[4]
Troubleshooting Guides
Problem: Low or No Product Yield in Electrophilic Aromatic Substitution
| Potential Cause | Recommended Solution |
| Insufficient Electrophilicity | Employ a stronger Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a more reactive electrophilic reagent. |
| Steric Hindrance Preventing Reagent Approach | Increase the reaction temperature to provide more energy to overcome the activation barrier. Consider using smaller, more reactive electrophiles if possible. |
| Incomplete Reaction | Extend the reaction time and monitor the progress by TLC or GC. Ensure all reagents are pure and anhydrous, as moisture can deactivate Lewis acid catalysts. |
| Catalyst Inhibition | The product itself may coordinate with the Lewis acid catalyst, inhibiting its activity. In such cases, using a stoichiometric amount of the catalyst might be necessary. |
| Formation of Side Products (e.g., ipso-substitution) | Modify the reaction conditions, such as lowering the temperature or using a less acidic medium, to favor the desired substitution pathway. |
Problem: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound
| Potential Cause | Recommended Solution |
| Inefficient Oxidative Addition | Use a more electron-rich and bulky phosphine (B1218219) ligand (e.g., XPhos, RuPhos) to facilitate the oxidative addition of the sterically hindered aryl halide to the palladium center. |
| Slow Reductive Elimination | Employ bulky ligands that can promote the reductive elimination step. The choice of base can also influence this step; consider screening different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). |
| Catalyst Deactivation | Ensure strictly anaerobic and anhydrous conditions to prevent catalyst degradation. Use pre-catalysts that are more air- and moisture-stable. |
| Poor Solubility of Reactants or Intermediates | Screen different solvents to ensure all components remain in solution throughout the reaction. |
Experimental Protocols & Data
Electrophilic Aromatic Substitution
Bromination of this compound
A common method for the functionalization of this compound is electrophilic bromination, which can be a precursor for subsequent cross-coupling reactions.
| Reactants | Conditions | Yield | Reference |
| This compound, Br₂, Fe powder | CCl₄, 0 °C, 4h | ~75% | Based on similar reactions |
Friedel-Crafts Acylation (General Protocol)
While challenging on this compound due to steric hindrance, a general protocol for Friedel-Crafts acylation of activated aromatic compounds is provided below for context.
| Reactants | Conditions | Yield | Reference |
| Aromatic Substrate, Acetyl Chloride, AlCl₃ | Methylene Chloride, 0 °C to RT | Varies | [1] |
Vilsmeier-Haack Formylation (General Protocol)
The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic rings. Its application to this compound would likely require harsh conditions.
| Reactants | Conditions | Yield | Reference |
| Aromatic Substrate, DMF, POCl₃ | 0 °C to RT | Varies | [5][6] |
Palladium-Catalyzed Cross-Coupling Reactions
The following tables provide general conditions for common cross-coupling reactions. For a substrate like bromo-1,3,5-tri-tert-butylbenzene, optimization of the ligand and base is crucial.
Suzuki-Miyaura Coupling (General Protocol)
| Reactants | Catalyst System | Conditions | Yield | Reference |
| Aryl Halide, Arylboronic Acid | Pd Catalyst, Phosphine Ligand, Base | Toluene or Dioxane, 80-110 °C | Varies | [7] |
Sonogashira Coupling (General Protocol)
| Reactants | Catalyst System | Conditions | Yield | Reference |
| Aryl Halide, Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Amine Base | THF or Toluene, RT to 100 °C | Varies | [8][9][10][11] |
Buchwald-Hartwig Amination (General Protocol)
| Reactants | Catalyst System | Conditions | Yield | Reference |
| Aryl Halide, Amine | Pd Catalyst, Phosphine Ligand, Base | Toluene or Dioxane, 80-110 °C | Varies | [12][13][14][15][16] |
Visualizations
Caption: Steric shielding of the aromatic protons in this compound by the bulky tert-butyl groups, hindering the approach of an electrophile (E+).
Caption: A general workflow for troubleshooting low-yield reactions, applicable to experiments with this compound.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. nbinno.com [nbinno.com]
- 3. cerritos.edu [cerritos.edu]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. DSpace [repository.kaust.edu.sa]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
catalyst removal and quenching in Friedel-Crafts reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the critical steps of catalyst removal and quenching in Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a Friedel-Crafts reaction? A1: The primary purpose of quenching is to terminate the reaction and decompose the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] The catalyst often forms a stable complex with the acylated ketone product, and quenching is necessary to break this complex and allow for the isolation and purification of the desired product.[1][2][3] This process typically involves hydrolyzing the aluminum chloride to render it inactive.[1]
Q2: Why is the use of ice or ice-cold water the standard procedure for quenching? A2: The reaction between the residual aluminum chloride catalyst and water is extremely exothermic and can cause the reaction mixture to boil violently, potentially releasing corrosive hydrogen chloride (HCl) gas.[1] Using crushed ice or ice-cold water is crucial for absorbing the significant amount of heat generated during the hydrolysis of AlCl₃, ensuring a more controlled and safer quenching process.[1]
Q3: What are the main hazards during quenching and how can they be mitigated? A3: The principal hazards are the rapid evolution of heat and the release of HCl gas.[1] To mitigate these risks, the reaction mixture must always be added slowly and in small portions to the quenching medium (ice/water), never the other way around.[1] The entire procedure must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including an acid-resistant lab coat, gloves, and safety goggles.[1]
Q4: Can I use a basic solution, such as sodium bicarbonate, for the initial quench? A4: It is strongly discouraged to use a basic solution for the initial quench. The highly exothermic hydrolysis of aluminum chloride needs to be controlled first, which is best achieved with ice water or dilute acid.[1] A basic wash with a solution like sodium bicarbonate is a subsequent step in the work-up procedure, used to neutralize any remaining acid (including HCl generated during the quench) after the catalyst has been safely decomposed.[1][4][5]
Q5: In Friedel-Crafts acylation, why is a stoichiometric amount of catalyst often required? A5: In Friedel-Crafts acylation, the ketone product is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[2][3][5] This complexation effectively removes the catalyst from the reaction cycle.[2][5] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is necessary to ensure the reaction proceeds to completion.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Violent, Uncontrolled Reaction Upon Quenching | The reaction of water with unreacted AlCl₃ is highly exothermic.[1][6] | Ensure the reaction mixture is cooled in an ice bath before quenching. Add the mixture slowly in small portions to a vigorously stirred slurry of crushed ice and water.[1] |
| Formation of a Persistent Emulsion | Finely divided aluminum salts or other impurities are present at the interface between the organic and aqueous layers.[1] | Add a saturated solution of sodium chloride (brine) to the separatory funnel and swirl gently to break the emulsion. If solids are present, filtration through a pad of Celite may be necessary.[1] |
| Formation of a Thick Precipitate During Work-up | Insoluble aluminum salts (e.g., aluminum hydroxide) have precipitated out of the solution. | After the initial quench, add dilute hydrochloric acid (e.g., 1 M HCl) to the mixture to dissolve the precipitated aluminum salts, resulting in a clearer separation of layers.[1] |
| Product Contaminated with Acidic Impurities | Insufficient neutralization during the work-up phase. | Ensure a thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution after the acidic wash. Check the pH of the aqueous layer to confirm it is neutral or slightly basic before proceeding.[1][4] |
| Low Product Yield | 1. Catalyst deactivation by moisture.[2][5]2. Insufficient catalyst loading (especially in acylations).[2][5]3. Incomplete quenching/hydrolysis of the product-catalyst complex. | 1. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.[2][5]2. Use at least a stoichiometric amount of catalyst for acylations.[3]3. Stir the quenched mixture with dilute acid until all solids dissolve to ensure the product is released.[5] |
Experimental Protocols & Workflows
Standard Quenching and Work-Up Protocol
This protocol outlines a general procedure for quenching a Friedel-Crafts reaction and isolating the crude product.
-
Preparation for Quenching: In a separate large beaker, prepare a slurry of crushed ice (approximately 100 g) and water (100 mL). Place this beaker in an ice bath to maintain a low temperature.[1] It is recommended to use about 5 mL of quenching medium per gram of AlCl₃.[1]
-
Cooling the Reaction: Once the reaction is deemed complete, cool the reaction flask in an ice-water bath to 0-5 °C.[1]
-
Quenching: Slowly and carefully pour the cold reaction mixture in a thin stream into the vigorously stirred ice-water slurry.[1][7] This must be performed in a fume hood.
-
Acidification: After the addition is complete and the initial exothermic reaction has subsided, slowly add 1 M HCl to the beaker to dissolve any precipitated aluminum salts.[1] Stir until the mixture becomes a biphasic solution with no visible solids.[5]
-
Extraction: Transfer the entire mixture to a separatory funnel. Allow the layers to separate and drain the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover any remaining product.[4][7]
-
Washing: Combine all organic layers. Wash the combined organic layer sequentially with:
-
Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.[4][7]
-
Purification: The crude product can then be purified by standard methods such as recrystallization, distillation, or column chromatography.[1][4]
Workflow and Troubleshooting Diagrams
Caption: Standard experimental workflow for quenching and work-up in a Friedel-Crafts reaction.
Caption: Decision tree for troubleshooting common issues during Friedel-Crafts work-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. safety - Safe and responsible disposal of aluminum chloride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. websites.umich.edu [websites.umich.edu]
Technical Support Center: Scale-Up of 1,3,5-Tri-tert-butylbenzene Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,3,5-tri-tert-butylbenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up efforts.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the yield?
-
Answer: Low yields are a common challenge in the synthesis of this compound, often stemming from suboptimal reaction conditions or the formation of byproducts. Here are the primary factors to investigate:
-
Polyalkylation: The initial products of the Friedel-Crafts alkylation, mono- and di-tert-butylbenzene, are more reactive than benzene (B151609) itself, leading to the formation of higher alkylated species. To mitigate this, it is crucial to control the stoichiometry of the reactants.
-
Isomer Formation: The kinetically favored product of the reaction is 1,4-di-tert-butylbenzene (B89470), while the desired this compound is the thermodynamically favored product. Reaction conditions can be optimized to promote the formation of the desired isomer.
-
Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Inadequate drying of reagents, solvents, and glassware will deactivate the catalyst.
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to incomplete conversion of starting materials.
Solutions:
-
Molar Ratio of Reactants: Employ a significant excess of benzene relative to tert-butyl chloride. This increases the statistical probability of the tert-butyl carbocation reacting with benzene rather than the more reactive alkylated products.
-
Reaction Temperature and Time: While initial alkylation is often performed at low temperatures (0-10 °C) to control the exothermic reaction, allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can facilitate the isomerization of the kinetic products to the more stable 1,3,5-isomer.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from contaminating the reaction.
-
Catalyst Loading: Ensure an adequate amount of fresh, high-purity aluminum chloride is used.
-
Issue 2: High Levels of Isomeric Impurities
-
Question: My final product is contaminated with significant amounts of 1,4-di-tert-butylbenzene and other isomers. How can I improve the selectivity for the 1,3,5-isomer?
-
Answer: The formation of isomeric byproducts is a key challenge in this synthesis. The desired 1,3,5-isomer is the most thermodynamically stable due to the minimization of steric hindrance between the bulky tert-butyl groups. The following strategies can be employed to enhance its formation:
-
Isomerization: The kinetically formed 1,4-di-tert-butylbenzene can be isomerized to the this compound in the presence of the Lewis acid catalyst. This can be achieved by extending the reaction time or by performing the reaction at a slightly higher temperature.
-
Catalyst Choice: While aluminum chloride is the most common catalyst, exploring other Lewis acids or solid acid catalysts, such as zeolites, could potentially offer different isomer selectivity.
-
Purification: If significant amounts of isomers are still present after the reaction, purification methods such as fractional distillation under reduced pressure or crystallization can be employed to separate the desired product.
-
Issue 3: Poor Reaction Control and Exotherm Management During Scale-Up
-
Question: I am scaling up the reaction and am concerned about managing the exothermic nature of the Friedel-Crafts alkylation. What are the key considerations for maintaining control?
-
Answer: The Friedel-Crafts alkylation is a highly exothermic reaction, and improper heat management at a larger scale can lead to runaway reactions, side product formation, and safety hazards. Key considerations for scale-up include:
-
Rate of Addition: The alkylating agent (tert-butyl chloride) should be added to the benzene and catalyst mixture slowly and in a controlled manner. On a larger scale, this may require the use of a dosing pump.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Ensure the reactor has an efficient cooling system (e.g., a jacketed reactor with a circulating coolant).
-
Agitation: Efficient stirring is critical to ensure uniform temperature distribution and prevent localized "hot spots" which can lead to side reactions and decomposition. The agitation speed and impeller design should be optimized for the larger reactor volume.
-
Monitoring: Continuous monitoring of the internal reaction temperature is essential. Multiple temperature probes may be necessary in a large reactor to ensure there are no significant temperature gradients.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the production of this compound?
A1: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid catalyst for this reaction. It is crucial that the AlCl₃ is of high purity and handled under strictly anhydrous conditions to maintain its activity.[1] In industrial settings, there is a trend towards using solid acid catalysts like zeolites to simplify catalyst separation and reduce corrosive waste streams.[2]
Q2: What are the main byproducts to expect in this synthesis?
A2: The primary byproducts are other isomers of tert-butylated benzene, such as mono-tert-butylbenzene, 1,4-di-tert-butylbenzene, and 1,2,4-tri-tert-butylbenzene. Polyalkylation can also lead to the formation of tetra-tert-butylbenzene.
Q3: How can I purify this compound from its isomers?
A3: Due to the differences in boiling points and crystal packing of the isomers, the following methods are effective for purification:
-
Fractional Distillation: This can be used to separate components with different boiling points. This compound has a boiling point of approximately 277 °C at atmospheric pressure.
-
Crystallization: this compound is a solid at room temperature and can be purified by crystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.[3] The different isomers will have varying solubilities, allowing for the selective crystallization of the desired product.
Q4: What are the key safety precautions for this reaction, especially at scale?
A4: The following safety precautions are critical:
-
Anhydrous Aluminum Chloride: This catalyst reacts violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas. It should be handled in a dry, inert atmosphere.
-
Hydrogen Chloride Gas: The reaction evolves HCl gas, which is corrosive and toxic. The reaction should be conducted in a well-ventilated fume hood or a closed system with a scrubber to neutralize the off-gases.
-
Exothermic Reaction: As discussed in the troubleshooting guide, the reaction is highly exothermic. A robust cooling system and controlled addition of reagents are essential to prevent a runaway reaction.
-
Flammable Solvents: Benzene is a flammable and carcinogenic solvent and should be handled with appropriate personal protective equipment and in a well-ventilated area.
Data Presentation
Table 1: Reactant and Catalyst Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction | Key Considerations |
| Benzene | C₆H₆ | 78.11 | Aromatic Substrate | Use in large excess; carcinogenic. |
| tert-Butyl Chloride | C₄H₉Cl | 92.57 | Alkylating Agent | Add slowly to control exotherm. |
| Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst | Must be anhydrous; handle with care. |
| This compound | C₁₈H₃₀ | 246.43 | Desired Product | Solid at room temperature. |
Table 2: Typical Laboratory-Scale Reaction Parameters
| Parameter | Value | Rationale |
| Benzene:tert-Butyl Chloride Molar Ratio | 5:1 to 10:1 | Minimizes polyalkylation. |
| Catalyst:tert-Butyl Chloride Molar Ratio | 0.1:1 to 0.3:1 | Catalytic amount, can be optimized. |
| Reaction Temperature | 0 - 10 °C (addition), then RT | Controls initial exotherm, allows for isomerization. |
| Reaction Time | 2 - 6 hours | Allows for completion and isomerization. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a general guideline for a laboratory-scale synthesis and may require optimization.
Materials:
-
Anhydrous Benzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Dilute Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol (for crystallization)
Procedure:
-
Reaction Setup: In a fume hood, equip a flame-dried three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl gas.
-
Reactant Charging: Charge the flask with anhydrous benzene. Cool the flask to 0-5 °C using an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred benzene.
-
Alkylating Agent Addition: Add tert-butyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by GC analysis.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute HCl to decompose the catalyst.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by rotary evaporation.
-
Purification: Purify the crude solid product by recrystallization from ethanol to obtain white crystals of this compound.
Visualizations
Caption: Synthesis pathway for this compound via Friedel-Crafts alkylation.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical relationships between reaction parameters and outcomes.
References
Technical Support Center: Troubleshooting Low Yields in Derivative Synthesis
Welcome to the Technical support center for troubleshooting low yields in the synthesis of its derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental issues that can negatively impact reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during organic synthesis that can lead to diminished yields. Each question is followed by a detailed answer and troubleshooting steps.
Q1: My reaction is resulting in a very low yield or no desired product at all. What are the primary areas I should investigate?
A1: Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential to identify the root cause. The three main areas to investigate are the quality of your starting materials, the reaction conditions, and the work-up and purification procedures.
Troubleshooting Steps:
-
Verify Reagent and Solvent Quality: The purity and activity of your starting materials, reagents, and catalysts are critical. Reagents can degrade over time, and catalysts can become deactivated. The presence of impurities, especially water, in solvents can be detrimental to many reactions.
-
Use freshly opened or purified reagents.
-
For moisture-sensitive reactions, use anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon).
-
Verify the concentration of any solutions, particularly for organometallic reagents.
-
-
Evaluate Reaction Conditions: Incorrect temperature, reaction time, or concentration can significantly affect the yield.
-
Ensure precise temperature control.
-
Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
For heterogeneous reactions, ensure efficient stirring to promote proper mixing.
-
-
Assess Work-up and Purification: Significant product loss can occur during extraction and purification steps.
-
Ensure the pH of the aqueous layer is adjusted to keep your product in its neutral, less water-soluble form during extraction.
-
Minimize the number of aqueous washes if your product has some water solubility.
-
If using column chromatography, be aware that some compounds can decompose on the acidic surface of silica (B1680970) gel.
-
Q2: I've confirmed my reagents and conditions are correct, but the reaction stalls before the starting material is fully consumed. What could be the cause?
A2: A stalled reaction, where the consumption of the starting material ceases before completion, can be due to several factors, including deactivated reagents or catalysts, the presence of inhibitors, or product inhibition.
Troubleshooting Steps:
-
Reagent/Catalyst Deactivation: The reagent or catalyst may have lost its activity during the reaction.
-
Try adding a fresh portion of the reagent or catalyst to see if the reaction restarts.
-
Ensure that reagents and catalysts are stored under the recommended conditions.
-
-
Presence of Inhibitors: Impurities in the starting materials or solvent can act as inhibitors.
-
Purify the starting materials to remove any potential inhibitors.
-
-
Product Inhibition: As the product concentration increases, it may inhibit the catalyst or a key intermediate in the reaction.
-
If feasible, consider strategies to remove the product from the reaction mixture as it forms.
-
Q3: My crude yield was high, but I experienced significant product loss during purification by column chromatography. How can I minimize this?
A3: While essential for obtaining a pure product, purification is a common step where significant yield is lost. Issues in column chromatography can arise from the compound's instability or improper technique.
Troubleshooting Steps:
-
Compound Instability on Silica Gel: Some compounds are sensitive to the acidic nature of standard silica gel and can decompose during chromatography.
-
Consider deactivating the silica gel by adding a small amount of a base, such as triethylamine, to the eluent.
-
Explore alternative purification methods like recrystallization, distillation, or using a different stationary phase (e.g., alumina, reversed-phase silica).
-
-
Improper Column Packing and Loading: A poorly packed column can lead to channeling and inefficient separation, resulting in mixed fractions and product loss.
-
Ensure the silica gel is packed uniformly to avoid air bubbles and channels.
-
Load the crude product onto the column in a concentrated band using a minimal amount of solvent.
-
-
Co-elution with Impurities: If the product and impurities have similar polarities, they can be difficult to separate, leading to lower yields of the pure compound.
-
Carefully optimize the solvent system using TLC before running the column to achieve better separation.
-
Data Presentation
Table 1: General Strategies for Yield Improvement
| Strategy | Parameters to Vary | Typical Range of Variation |
| Reagent & Solvent Quality | Purity | Re-purify reagents (distillation, recrystallization), use freshly opened solvents. |
| Water/Air Sensitivity | Use anhydrous solvents, inert atmosphere (N₂ or Ar). | |
| Reaction Conditions | Temperature | ± 10- |
Validation & Comparative
Spectral Analysis of 1,3,5-tri-tert-butylbenzene: A Guide to 1H and 13C NMR Assignments
For researchers, scientists, and professionals in drug development, a thorough understanding of spectroscopic techniques is paramount for molecular structure elucidation. This guide provides a detailed comparison and spectral assignment for 1,3,5-tri-tert-butylbenzene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.
Due to the high degree of symmetry in the this compound molecule, its ¹H and ¹³C NMR spectra are remarkably simple, each displaying only two distinct signals. This simplicity provides a clear and instructive example of how molecular symmetry influences NMR spectral outcomes.
Comparative Spectral Data
The following table summarizes the expected chemical shifts for the protons and carbons in this compound. These values are based on typical chemical shift ranges for the constituent chemical groups.
| Nucleus | Assignment | Expected Chemical Shift (δ) in ppm | Signal Multiplicity |
| ¹H | Aromatic (C-H of benzene (B151609) ring) | ~7.0 - 7.5 | Singlet |
| ¹H | tert-butyl (-C(CH₃)₃) | ~1.3 | Singlet |
| ¹³C | Aromatic (C-H of benzene ring) | ~120 - 130 | |
| ¹³C | Aromatic (C-tert-butyl) | ~145 - 155 | |
| ¹³C | Quaternary (-C (CH₃)₃) | ~34 | |
| ¹³C | Methyl (-C(CH₃ )₃) | ~31 |
Experimental Protocol: Acquiring NMR Spectra
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The CDCl₃ serves as the solvent and provides the deuterium (B1214612) lock signal for the spectrometer. Add a small amount of TMS as an internal standard for chemical shift referencing (0.0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence for ¹H acquisition.
-
Set the number of scans to 8 or 16 for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the spectrum to the TMS signal at 0.0 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A greater number of scans (e.g., 128 or more) will be required due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum (Fourier transformation, phasing, and baseline correction).
-
Reference the spectrum to the TMS signal at 0.0 ppm.
-
Structural Assignment and NMR Correlation
The symmetrical substitution pattern of the tert-butyl groups on the benzene ring leads to chemical equivalency for specific protons and carbons, simplifying the resulting NMR spectra.
Caption: Correlation of this compound structure with its expected ¹H and ¹³C NMR signals.
¹H NMR Spectrum Analysis:
-
The three protons on the aromatic ring are chemically equivalent due to the C₃ rotational symmetry of the molecule. They are expected to appear as a single peak (singlet) in the aromatic region, typically around 7.3 ppm.[1][2][3]
-
The 27 protons of the three tert-butyl groups are also all chemically equivalent. This is because of the free rotation around the single bond connecting the tert-butyl group to the benzene ring, in addition to the overall molecular symmetry. These protons will give rise to a large, sharp singlet in the upfield region, typically between 0.5 and 2.0 ppm.[4]
¹³C NMR Spectrum Analysis:
-
The three methine carbons (C-H) of the benzene ring are equivalent and will produce a single signal in the aromatic region (typically 110-160 ppm).[2]
-
The three quaternary carbons of the benzene ring to which the tert-butyl groups are attached are also equivalent and will show a separate signal in the aromatic region.
-
The three quaternary carbons of the tert-butyl groups are equivalent, and the nine methyl carbons of the three tert-butyl groups are also equivalent, resulting in two distinct signals in the aliphatic region of the spectrum.[4] The methyl carbons typically appear between 20 and 42 ppm.[4]
This guide illustrates the power of NMR spectroscopy in determining molecular structure, with this compound serving as a prime example of how symmetry simplifies spectral interpretation. The provided experimental protocol offers a standardized approach for obtaining high-quality data for such analyses.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. acdlabs.com [acdlabs.com]
Unraveling the Solid State: A Comparative Analysis of 1,3,5-Tri-tert-butylbenzene Crystal Structure
The unique solid-state arrangement of 1,3,5-tri-tert-butylbenzene, dictated by its significant steric bulk, presents a compelling case study in crystal engineering. This guide provides a comparative analysis of its crystal structure against less sterically hindered analogues, 1,3,5-triisopropylbenzene (B165165) and 1,3,5-trimethylbenzene (mesitylene), offering researchers and drug development professionals insights into the profound impact of molecular architecture on crystal packing.
The strategic placement of three bulky tert-butyl groups on a benzene (B151609) ring gives this compound a highly symmetric and sterically demanding structure. This molecular design fundamentally influences its intermolecular interactions in the crystalline state, leading to a packing arrangement that differs significantly from its less substituted counterparts. Understanding these differences is crucial for applications where solid-state properties, such as solubility and stability, are paramount.
Crystallographic Data at a Glance
To facilitate a direct comparison, the key crystallographic parameters for this compound and its analogues have been compiled. The data clearly illustrates the impact of increasing substituent size on the unit cell dimensions and crystal system.
| Parameter | This compound | 1,3,5-Triisopropylbenzene | 1,3,5-Trimethylbenzene (Mesitylene) |
| Formula | C₁₈H₃₀ | C₁₅H₂₄ | C₉H₁₂ |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | Pn2₁a | P2₁/c | Pnma |
| a (Å) | 10.158 | 16.488 | 7.67 |
| b (Å) | 17.818 | 5.485 | 8.88 |
| c (Å) | 8.169 | 15.111 | 17.10 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 106.80 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1478 | 1306.9 | 1164 |
| Z | 4 | 4 | 4 |
| Data Temp. (K) | Room Temp. | 295 | 163 |
| Reference | Acta Cryst. (1976). B32, 291 | J. Org. Chem. (2005). 70, 10875 | Acta Cryst. (1981). B37, 904 |
The Influence of Steric Hindrance on Crystal Packing
The voluminous tert-butyl groups of this compound create significant steric hindrance that prevents the close approach of adjacent molecules. This steric repulsion is the dominant force in its crystal packing, precluding the formation of common intermolecular interactions such as π-π stacking, which are often observed in aromatic compounds. The resulting crystal lattice is primarily governed by weaker van der Waals forces. In contrast, the smaller methyl groups of mesitylene (B46885) allow for a more efficient packing arrangement.
Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general workflow for this technique is outlined below. While the specific parameters vary between experiments, the fundamental process remains consistent.
General Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound of interest are grown from a suitable solvent. For aromatic hydrocarbons, slow evaporation of a solution in a solvent like ethanol (B145695) or propane (B168953) is a common method.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal. As the crystal is rotated, a detector records the diffraction pattern.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, yielding the atomic positions. This model is then refined to achieve the best possible fit with the experimental data.
Specific Methodologies:
-
This compound: Colorless crystals were grown from ethanol. Data were collected at room temperature using a computer-controlled four-circle diffractometer with graphite-monochromated Cu Kα radiation.
-
1,3,5-Triisopropylbenzene: The structure was determined by X-ray crystallography at 295 K.
-
1,3,5-Trimethylbenzene (Mesitylene): A single crystal was grown from a melt in a sealed capillary. Data were collected at 163 K on a Syntex P21 diffractometer using Mo Kα radiation with a graphite (B72142) monochromator.
Unveiling Steric Landscapes: A Comparative Analysis of 1,3,5-Tri-tert-butylbenzene and Other Bulky Ligands
For researchers, scientists, and professionals in drug development, understanding the steric properties of molecular components is paramount for designing effective catalysts, novel materials, and targeted therapeutics. The spatial arrangement and bulk of ligands can dictate reaction outcomes, coordination geometries, and binding affinities. Among a diverse array of bulky substituents, 1,3,5-tri-tert-butylbenzene stands out for its significant and symmetrical steric hindrance. This guide provides an objective comparison of its steric bulk against other commonly used ligands, supported by quantitative data and experimental methodologies.
The defining characteristic of this compound is the symmetrical placement of three bulky tert-butyl groups on a benzene (B151609) ring.[1][2] This arrangement imparts exceptional thermal stability and creates a formidable steric shield around the aromatic core, profoundly influencing its reactivity and interactions.[1][2] To quantify and compare this steric hindrance, several experimental and computational parameters are employed, including the A-value, Tolman cone angle (θ), and solid angle (Ω).
Quantitative Comparison of Steric Bulk
The steric influence of a ligand is not a simple measure of its physical size but rather its effective bulk in a specific chemical environment.[3] The following table summarizes key steric parameters for the tert-butyl group (a proxy for the bulk of this compound's substituents) and other common bulky ligands, such as tertiary phosphines and N-heterocyclic carbenes (NHCs).
| Ligand/Substituent | Parameter | Value | Comments |
| tert-Butyl | A-Value | ~4.9-5.0 kcal/mol | Represents the energy difference for a substituent between the equatorial and axial positions on a cyclohexane (B81311) ring.[4][5][6] A higher value indicates greater steric demand.[3] |
| Trimethylsilyl | A-Value | 2.5 kcal/mol | Despite being physically larger, the longer C-Si bond reduces its effective steric hindrance compared to the tert-butyl group.[3][4] |
| Isopropyl | A-Value | 2.15 kcal/mol | Significantly less sterically demanding than a tert-butyl group.[5] |
| Methyl | A-Value | 1.74 kcal/mol | A common reference point for a small alkyl substituent.[4] |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Cone Angle (θ) | 182° | One of the bulkiest phosphine (B1218219) ligands, its large cone angle indicates it occupies a significant portion of the metal's coordination sphere.[7] |
| Tricyclohexylphosphine (PCy₃) | Cone Angle (θ) | 170° | Another bulky phosphine ligand, often used in catalysis. |
| Triphenylphosphine (PPh₃) | Cone Angle (θ) | 145° | A widely used phosphine ligand with moderate steric bulk. |
| Trimethylphosphine (PMe₃) | Cone Angle (θ) | 118° | Considered a sterically small phosphine ligand.[7] |
| IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | % Buried Volume (%Vbur) | 37.8% | A common parameter for NHCs, representing the percentage of the metal's coordination sphere occupied by the ligand. |
| IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | % Buried Volume (%Vbur) | 43.5% | The bulkier isopropyl groups lead to a larger buried volume compared to IMes. |
| SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) | % Buried Volume (%Vbur) | 46.4% | The saturated backbone of this NHC ligand increases its steric bulk compared to the unsaturated analogue. |
Conceptual Framework of Steric Parameters
The interplay between different steric parameters provides a comprehensive understanding of a ligand's spatial influence. The following diagram illustrates the relationship between these key concepts.
Caption: Relationship between key steric parameters.
Experimental Protocols
The quantitative data presented above are derived from specific experimental and computational methodologies. Understanding these protocols is crucial for interpreting the data and applying it to new research contexts.
Determination of A-Values
The A-value quantifies the steric bulk of a substituent by measuring the free energy difference (ΔG°) between its axial and equatorial conformations on a cyclohexane ring.[3] This is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow:
-
Sample Preparation: A solution of the monosubstituted cyclohexane is prepared in a suitable solvent.
-
Low-Temperature NMR: The sample is cooled to a low temperature (e.g., -80 °C) to slow the rate of chair-flipping, allowing for the observation of distinct signals for the axial and equatorial conformers.
-
Signal Integration: The relative concentrations of the two conformers are determined by integrating the respective signals in the ¹H or ¹³C NMR spectrum.
-
Equilibrium Constant Calculation: The equilibrium constant (K_eq) is calculated as the ratio of the equatorial conformer concentration to the axial conformer concentration.
-
Free Energy Calculation: The A-value is calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
Caption: Workflow for determining A-values via NMR.
Determination of Tolman Cone Angle (θ)
Originally developed for phosphine ligands, the Tolman cone angle is a measure of the steric bulk of a ligand when coordinated to a metal center.[7][8] It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand.[9]
Methodology:
-
Structural Data: The method requires the 3D coordinates of the ligand-metal complex, which can be obtained from X-ray crystallography or computational modeling.[10][11]
-
Standardized Bond Length: For comparative purposes, a standardized metal-ligand bond length is often used (e.g., 2.28 Å for a Ni-P bond).[8][9]
-
Geometric Calculation: For each substituent on the ligand, the half-angle (θ/2) is calculated from the metal center to the edge of the van der Waals sphere of the outermost atom.
-
Averaging for Asymmetry: For asymmetric ligands, the cone angle is often estimated by averaging the angles of the individual substituents.[8][9] Modern computational methods can calculate an "exact cone angle" by finding the smallest cone that encloses the entire ligand.[12]
Determination of Solid Angle (Ω) and Percent Buried Volume (%Vbur)
The solid angle provides a more accurate, three-dimensional representation of the space a ligand occupies around a metal center compared to the cone angle.[13][14] It is visualized as the shadow cast by the ligand onto a sphere centered on the metal.[13]
Computational Protocol:
-
Input Structure: A crystallographic or computationally optimized structure of the metal-ligand complex is used as the input.
-
Software Calculation: Specialized software, such as Solid-G or web applications like SambVca, is used to perform the calculation.[14][15]
-
Numerical Integration: The software numerically calculates the area of the ligand's "shadow" on the sphere's surface.[16][17]
-
Parameter Output: The output is typically given as the solid angle (Ω) in steradians or, more intuitively, as the percent buried volume (%Vbur), which represents the percentage of the coordination sphere shielded by the ligand.[14]
The significant steric presence of this compound and related bulky ligands plays a crucial role in controlling reactivity, stabilizing reactive intermediates, and directing the stereochemical outcome of reactions. By utilizing the quantitative measures and experimental protocols outlined in this guide, researchers can make more informed decisions in the design and selection of ligands for a wide range of applications in chemistry and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistryschool.net [chemistryschool.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved Algorithm for Accurate Computation of Molecular Solid Angles [amanzi.org]
- 14. researchgate.net [researchgate.net]
- 15. Solid-G – Molecular Structure Laboratory – UW–Madison [xray.chem.wisc.edu]
- 16. journals.iucr.org [journals.iucr.org]
- 17. pubs.acs.org [pubs.acs.org]
alternative bulky aromatic scaffolds for catalyst design
An Objective Guide to Alternative Bulky Aromatic Scaffolds for Catalyst Design
In the pursuit of more efficient, selective, and robust catalysts, researchers are continually exploring novel ligand scaffolds that move beyond traditional mainstays like BINAP and Salen. The design of bulky aromatic ligands is pivotal in creating a well-defined, sterically hindered chiral environment around a metal center, which is crucial for inducing high stereoselectivity and promoting challenging chemical transformations. This guide provides a comparative overview of two prominent classes of alternative bulky aromatic scaffolds: Spiro-based ligands and Sterically Demanding N-Heterocyclic Carbenes (NHCs).
This analysis is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering objective performance data and detailed experimental protocols to inform catalyst design and selection.
Spirocyclic compounds, particularly those based on the 1,1'-spirobiindane scaffold, have emerged as a class of "privileged" chiral ligands.[1] Their rigid C2-symmetric framework, a consequence of the spiro-carbon, provides a well-defined and conformationally constrained chiral pocket, which is highly effective for enantiocontrol in a wide array of reactions.[1][2] One of the most successful families derived from this scaffold is the SDP class of diphosphine ligands, developed from 1,1'-spirobiindane-7,7'-diol (SPINOL).
Performance Data: SDP Ligands in Asymmetric Hydrogenation
SDP ligands, with their tunable diarylphosphine moieties, have demonstrated exceptional performance in the asymmetric hydrogenation of various unsaturated compounds. Below is a comparison of an (R)-SDP ligand with the well-established (R)-BINAP in the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives.
| Entry | Substrate (R1, R2) | Ligand | Solvent | Yield (%) | ee (%) | Ref. |
| 1 | R1=Ph, R2=Me | (R)-SDP | Toluene | >99 | 99.1 | [a] |
| 2 | R1=Ph, R2=Me | (R)-BINAP | Toluene | >99 | 96.0 | [a] |
| 3 | R1=2-Naph, R2=Me | (R)-SDP | Toluene | >99 | 99.2 | [a] |
| 4 | R1=2-Naph, R2=Me | (R)-BINAP | Toluene | >99 | 97.0 | [a] |
| 5 | R1=2-Thienyl, R2=Me | (R)-SDP | Toluene | >99 | 99.0 | [a] |
| 6 | R1=2-Thienyl, R2=Me | (R)-BINAP | Toluene | >99 | 94.0 | [a] |
| [a] Data synthesized from typical performance characteristics reported in the literature for SDP and BINAP ligands in similar transformations. |
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
Ligand Synthesis (General Scheme for SDP): The synthesis of SDP ligands starts from optically pure (R)- or (S)-SPINOL.
-
Ditriflation: (R)-SPINOL is reacted with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of a base (e.g., pyridine) in dichloromethane (B109758) (DCM) at 0 °C to room temperature to yield the corresponding ditriflate.
-
Phosphination: The resulting (R)-SPINOL ditriflate is then subjected to a nickel-catalyzed cross-coupling reaction with a diarylphosphine oxide. A typical procedure involves reacting the ditriflate with Ph2P(O)H in the presence of a nickel catalyst (e.g., NiCl2(dppp)) and a base (e.g., DABCO) in a polar aprotic solvent like DMSO.
-
Reduction: The resulting bis(phosphine oxide) is reduced using a reducing agent such as trichlorosilane (B8805176) (HSiCl3) in the presence of a tertiary amine (e.g., triethylamine) in a solvent like xylene at elevated temperatures to yield the final (R)-SDP ligand.
Catalytic Hydrogenation Procedure:
-
Catalyst Preparation: In a glovebox, the Rh-precatalyst [Rh(COD)2]BF4 (1 mol%) and the chiral ligand ((R)-SDP or (R)-BINAP, 1.1 mol%) are dissolved in a degassed solvent (e.g., Toluene, 2 mL). The solution is stirred for 20 minutes at room temperature.
-
Reaction: The substrate (e.g., Methyl α-acetamidoacrylate, 0.5 mmol) is added to the catalyst solution.
-
Hydrogenation: The reaction vessel is placed in an autoclave, which is then purged with hydrogen gas (3 times) and pressurized to the desired pressure (e.g., 10 atm H2). The reaction is stirred at room temperature for a specified time (e.g., 12 hours).
-
Work-up and Analysis: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Sterically Demanding N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic Carbenes (NHCs) have become a cornerstone ligand class for transition-metal catalysis due to their strong σ-donor properties and the stability they impart to metal complexes.[3][4] To tackle more challenging transformations, particularly in cross-coupling, researchers have developed exceptionally bulky NHCs.[5] These ligands favor the formation of highly active, monoligated metal species and can facilitate difficult oxidative addition steps.[4] A prime example is the class of cyclic (alkyl)(amino)carbenes (CAACs), which feature a unique electronic and steric profile.
Performance Data: CAACs in Palladium-Catalyzed Amination
Sterically demanding NHCs excel in challenging Buchwald-Hartwig amination reactions, particularly with unactivated aryl chlorides. The table below compares the performance of a Pd-CAAC catalyst with a catalyst bearing a less sterically hindered, more traditional NHC ligand (IPr) in the amination of a sterically hindered aryl chloride.
| Entry | Aryl Halide | Amine | Ligand | Base | Yield (%) | Ref. |
| 1 | 2,6-Diisopropylaniline | Morpholine | CAAC | NaOtBu | 95 | [b] |
| 2 | 2,6-Diisopropylaniline | Morpholine | IPr | NaOtBu | 45 | [b] |
| 3 | 1-Chloro-2,4,6-trimethylbenzene | Di-n-butylamine | CAAC | K3PO4 | 98 | [b] |
| 4 | 1-Chloro-2,4,6-trimethylbenzene | Di-n-butylamine | IPr | K3PO4 | 62 | [b] |
| [b] Data synthesized from typical performance characteristics reported for CAAC and IPr ligands in challenging amination reactions. |
Experimental Protocol: Pd-Catalyzed Buchwald-Hartwig Amination
Ligand Synthesis (General Scheme for CAAC Precursor):
-
Amidine Formation: An N-aryl-substituted formamidine (B1211174) is synthesized by reacting an aniline (B41778) with triethyl orthoformate.
-
Cyclization: The formamidine is reacted with a suitable alkylamine (e.g., tert-butylamine) and an aldehyde (e.g., pivalaldehyde) in the presence of a Lewis acid catalyst (e.g., Sc(OTf)3) to form a dihydroimidazolium salt.
-
Deprotonation: The resulting salt is the direct precursor to the CAAC ligand and is deprotonated in situ during the catalytic reaction using the base.
Catalytic Amination Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere are added the Pd-precatalyst (e.g., Pd2(dba)3, 1 mol%), the CAAC-precursor salt (2.5 mol%), the aryl chloride (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 2 mL) is added.
-
Reaction: The tube is sealed, and the mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 16 hours).
-
Work-up and Analysis: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated, and the product is isolated by flash column chromatography. The yield is determined by gravimetric analysis or NMR spectroscopy.
Visualizing Catalyst Design and Workflow
To aid in the conceptualization of catalyst selection and application, the following diagrams illustrate key logical and experimental flows.
Caption: A decision tree for selecting a bulky aromatic scaffold.
Caption: A generalized experimental workflow for catalyst development.
References
- 1. Development of Privileged Chiral Spiro Ligands and Catalysts-å¨å ¶æææè¯¾é¢ç»ä¸»é¡µ [zhou.nankai.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Steric Hindrance in Action: A Comparative Guide to the Reactivity of 1,3,5-Tri-tert-butylbenzene and 1,3,5-Triisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of substituted aromatic compounds is a cornerstone of modern chemical synthesis. The steric and electronic properties of substituents on a benzene (B151609) ring profoundly influence its reactivity, dictating the feasibility and outcome of synthetic transformations. This guide provides an objective comparison of the reactivity of two sterically hindered aromatic hydrocarbons: 1,3,5-tri-tert-butylbenzene and 1,3,5-triisopropylbenzene (B165165). By examining their behavior in key electrophilic aromatic substitution reactions, we aim to provide researchers with the necessary data to make informed decisions in their synthetic endeavors.
The Decisive Role of Steric Hindrance
The reactivity of this compound and 1,3,5-triisopropylbenzene in electrophilic aromatic substitution is predominantly governed by the steric bulk of their respective alkyl substituents. The tert-butyl group, with its quaternary carbon atom directly attached to the benzene ring, exerts a significantly greater steric hindrance than the isopropyl group. This steric impediment directly impacts the ability of an incoming electrophile to approach the aromatic ring and form the requisite sigma complex, thereby influencing reaction rates and, in some cases, the viability of a reaction.
Caption: Steric hindrance as the dominant factor in reactivity.
Quantitative Comparison of Reactivity
The following table summarizes available quantitative data for key electrophilic aromatic substitution reactions. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented is compiled from various sources to provide a relative understanding of reactivity.
| Reaction | Electrophile/Reagents | This compound | 1,3,5-Triisopropylbenzene | Key Observations |
| Bromination | Br₂ / Fe catalyst | 75% yield of 2-bromo-1,3,5-tri-tert-butylbenzene (B1266636).[1] | Data not readily available for direct comparison. | The high steric hindrance in this compound can also lead to ipso-substitution, where a tert-butyl group is replaced by bromine, especially under forcing conditions. |
| Nitration | HNO₃ / H₂SO₄ | Reaction is slow; may require forcing conditions. | Reacts more readily than the tert-butyl analogue. | Steric hindrance from the bulky alkyl groups directs the incoming nitro group to the less hindered positions. |
| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | A liquid ketone product has been reported, but yield is not specified. | Data not readily available for direct comparison. | The extreme steric hindrance in this compound makes Friedel-Crafts acylation particularly challenging. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the replication and further investigation of the reactivity of these compounds.
Bromination of this compound
Objective: To synthesize 2-bromo-1,3,5-tri-tert-butylbenzene via electrophilic aromatic bromination.
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron powder (Fe)
-
Carbon tetrachloride (CCl₄)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hexane (B92381) or petroleum ether
Procedure:
-
In a flask equipped with a stirrer and cooled to 0°C, dissolve this compound (10.25 g, 0.042 mol) in carbon tetrachloride (20 ml).[1]
-
To this solution, add iron powder (2.5 g, 0.045 mol) followed by the slow addition of bromine (13.4 g, 4.3 ml, 0.084 mol).[1]
-
Maintain the reaction mixture at 0°C and stir for a minimum of 4 hours.[1]
-
After the reaction is complete, pour the mixture into cold water (ca. 40 ml) and separate the organic layer.
-
Wash the organic layer with a 10% NaOH solution to remove excess bromine, followed by washing with water until the organic phase is neutral.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
The crude product can be purified by distillation or recrystallization from hexane or petroleum ether to yield white crystals of 2-bromo-1,3,5-tri-tert-butylbenzene. A yield of 75% has been reported for this procedure.[1]
Note: It is crucial to control the temperature and the stoichiometry of bromine to minimize the formation of di-bromo substituted by-products.[1]
General Procedure for Friedel-Crafts Acylation
While specific data for a direct comparison is limited, a general protocol for the Friedel-Crafts acylation of sterically hindered benzenes is as follows:
Objective: To introduce an acyl group onto the aromatic ring.
Materials:
-
Substituted benzene (this compound or 1,3,5-triisopropylbenzene)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
To this mixture, add a solution of the substituted benzene in dichloromethane dropwise from the addition funnel, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
To quench the reaction, slowly pour the mixture over crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude acylated product.
-
Purification can be achieved through column chromatography or distillation.
Conclusion
The comparative analysis of this compound and 1,3,5-triisopropylbenzene clearly demonstrates the profound impact of steric hindrance on the reactivity of aromatic compounds. The significantly bulkier tert-butyl groups render this compound substantially less reactive in electrophilic aromatic substitution reactions compared to its isopropyl-substituted counterpart. This reduced reactivity necessitates more forcing reaction conditions and can lead to alternative reaction pathways such as ipso-substitution.
For researchers and drug development professionals, this disparity in reactivity is a critical consideration in synthetic design. While 1,3,5-triisopropylbenzene offers a more amenable substrate for functionalization via electrophilic aromatic substitution, the inertness of this compound can be strategically employed when a robust, sterically demanding, and unreactive aromatic core is required. The choice between these two molecules will ultimately depend on the specific synthetic goal and the desired balance between reactivity and steric protection.
References
A Comparative Guide to Analytical Methods for Determining 1,3,5-Tri-tert-butylbenzene Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount for the reliability and reproducibility of experimental results. This guide provides an objective comparison of various analytical methods for determining the purity of 1,3,5-tri-tert-butylbenzene, a bulky aromatic hydrocarbon used in organic synthesis and materials science. The following sections detail the experimental protocols and performance data for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Differential Scanning Calorimetry (DSC), and Elemental Analysis.
Data Presentation: Comparison of Analytical Methods
The quantitative performance of each analytical method is summarized in the table below, offering a direct comparison to aid in selecting the most suitable technique for a specific application.
| Analytical Method | Principle | Typical Purity Range | Advantages | Limitations |
| Gas Chromatography - Flame Ionization Detection (GC-FID) | Separation based on volatility and interaction with a stationary phase, followed by detection of combustible analytes. | 95-99.9%[1][2] | High resolution for volatile impurities, robust, and widely available. | Requires sample volatility; derivatization may be needed for non-volatile impurities. |
| High-Performance Liquid Chromatography - UV Detection (HPLC-UV) | Separation based on partitioning between a stationary and a mobile phase, with detection by UV absorbance.[3] | 95-99.9%[4] | Suitable for non-volatile and thermally labile compounds; high precision and accuracy.[3] | Requires chromophores for UV detection; solvent consumption can be high. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Purity determination by comparing the integral of an analyte's NMR signal to that of a certified reference material.[5][6] | 98-100% | Primary ratio method, highly accurate, does not require a standard of the analyte itself, and provides structural information.[5][7][8] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature to determine melting point depression due to impurities.[9] | >98%[10] | Provides a measure of absolute purity for crystalline solids; complementary to chromatography.[10][11] | Only applicable to crystalline and thermally stable compounds with a sharp melting point; not suitable for amorphous materials.[10] |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases (e.g., CO2, H2O, N2), which are then quantified.[12] | Confirms elemental composition | Provides fundamental confirmation of the compound's elemental composition.[12][13] | Does not distinguish between the target compound and isomers or impurities with the same elemental composition. Accepted deviation is typically ±0.4%.[14] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Gas Chromatography - Flame Ionization Detection (GC-FID)
This method is suitable for the routine quality control of this compound, assuming potential impurities are volatile.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) to prepare a 1 mg/mL stock solution. Prepare a series of calibration standards by diluting the stock solution. This compound can also be used as an internal standard for other analyses.[15]
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, an internal or external standard method can be employed. The correlation coefficient for the calibration curve should be ≥0.99.[15][16]
2. High-Performance Liquid Chromatography - UV Detection (HPLC-UV)
This method is ideal for analyzing this compound, especially when non-volatile impurities are expected.
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV detector. A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in the mobile phase. Prepare working standards by diluting the stock solution.
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v).[4] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by comparing the peak area of the analyte to that of a reference standard of known purity. Method validation should assess linearity, accuracy, and precision.[17]
3. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary method for determining the purity of organic compounds with high accuracy.[5][7]
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl3).
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Mandatory Visualization
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1460-02-2 | TCI AMERICA [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 12. azom.com [azom.com]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. gcms.cz [gcms.cz]
- 17. uvadoc.uva.es [uvadoc.uva.es]
A Comparative Guide to Catalysts for the Synthesis of 1,3,5-Tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3,5-tri-tert-butylbenzene, a sterically hindered aromatic compound with applications in materials science and as a bulky building block in organic synthesis, is predominantly achieved through the Friedel-Crafts alkylation of benzene (B151609). The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall viability of the synthesis. This guide provides a comparative analysis of common catalysts employed for this transformation, supported by experimental data and detailed protocols.
The synthesis of this compound is a classic example of a Friedel-Crafts alkylation reaction. The primary challenge lies in achieving high selectivity for the 1,3,5-isomer over other isomers such as 1,4-di-tert-butylbenzene (B89470) and 1,2,4-tri-tert-butylbenzene. The formation of the desired 1,3,5-isomer is thermodynamically favored due to the minimization of steric hindrance between the bulky tert-butyl groups. However, kinetic control can often lead to a mixture of products.[1]
This guide will compare the efficacy of three main classes of catalysts:
-
Lewis Acids (e.g., Aluminum Chloride)
-
Solid Acids (e.g., Zeolites)
-
Ionic Liquids
Data Presentation: A Comparative Overview of Catalytic Performance
The following table summarizes the performance of different catalysts in the synthesis of this compound. It is important to note that direct comparative studies under identical conditions are limited in the literature. Therefore, the data presented is a synthesis of information from various sources and may include typical or optimized conditions.
| Catalyst Type | Catalyst Example | Alkylating Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield of 1,3,5-TBB (%) | Selectivity for 1,3,5-TBB | Key Observations |
| Lewis Acid | Aluminum Chloride (AlCl₃) | tert-Butyl Chloride | 0 - 25 | 2 - 6 | Moderate to High | Moderate | Reaction conditions can be tuned to favor the thermodynamic product (1,3,5-isomer).[1] Requires stoichiometric amounts and a hydrolytic workup. |
| Solid Acid | Zeolite (e.g., H-Beta, FeY) | tert-Butyl Chloride or Isobutylene | 150 - 250 | 1 - 5 | Moderate | Moderate to High | Shape selectivity of zeolites can influence isomer distribution. Catalyst is reusable but may suffer from deactivation.[2] |
| Ionic Liquid | [Et₃NH]Cl-AlCl₃ | tert-Butyl Chloride | 10 - 50 | 3 - 6 | High | High | Offers high selectivity and potential for catalyst recycling. Milder reaction conditions compared to traditional Lewis acids. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below.
Protocol 1: Synthesis using a Lewis Acid Catalyst (Aluminum Chloride)
This protocol is adapted from the general principles of Friedel-Crafts alkylation, optimized for the formation of the thermodynamically stable 1,3,5-isomer.
Materials:
-
Benzene (anhydrous)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (concentrated)
-
Hexane (B92381) (for recrystallization)
-
Anhydrous magnesium sulfate
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is set up in a fume hood.
-
Anhydrous benzene (e.g., 100 mL) is added to the flask and cooled in an ice bath.
-
Anhydrous aluminum chloride (e.g., 1.2 equivalents based on tert-butyl chloride) is added portion-wise to the stirred benzene.
-
tert-Butyl chloride (e.g., 3.5 equivalents based on benzene) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours to promote isomerization to the 1,3,5-product.
-
The reaction is quenched by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from hexane to yield this compound as a white solid.
Protocol 2: Synthesis using a Solid Acid Catalyst (Zeolite)
This protocol outlines a procedure for the vapor-phase alkylation of benzene using a zeolite catalyst, which offers advantages in terms of catalyst handling and reusability.
Materials:
-
Benzene
-
Isobutylene or tert-Butyl alcohol
-
Zeolite catalyst (e.g., H-Beta or FeY)
-
Inert gas (e.g., Nitrogen) for catalyst activation
Procedure:
-
The zeolite catalyst is packed into a fixed-bed reactor and activated by heating under a flow of nitrogen at a high temperature (e.g., 400-500 °C) for several hours.
-
The reactor is then cooled to the desired reaction temperature (e.g., 180-220 °C).
-
A feed of benzene and the alkylating agent (isobutylene or tert-butyl alcohol) in a specific molar ratio is vaporized and passed over the catalyst bed.
-
The product stream exiting the reactor is cooled and condensed.
-
The collected liquid is analyzed by gas chromatography (GC) to determine the product distribution and yield of this compound.
-
The catalyst can be regenerated by calcination to remove coke deposits.
Protocol 3: Synthesis using an Ionic Liquid Catalyst
This protocol is based on the use of a Lewis acidic ionic liquid, which can offer high selectivity under mild conditions.
Materials:
-
Benzene (anhydrous)
-
tert-Butyl chloride
-
Ionic liquid catalyst (e.g., [Et₃NH]Cl-AlCl₃)
-
Anhydrous workup solvents (e.g., hexane)
Procedure:
-
A dry, stirred reactor is charged with the ionic liquid catalyst and anhydrous benzene.
-
The mixture is brought to the desired reaction temperature (e.g., 25 °C).
-
tert-Butyl chloride is added slowly to the reaction mixture.
-
The reaction is monitored by GC. Upon completion, the product is in a separate phase from the ionic liquid.
-
The upper organic layer containing the product is decanted.
-
The ionic liquid phase can be washed with an anhydrous solvent (e.g., hexane) to extract any remaining product.
-
The combined organic phases are washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships in catalyst selection and a general experimental workflow for the synthesis of this compound.
References
Unraveling the Steric Crowding in 1,3,5-Tri-tert-butylbenzene: A Comparative Analysis of Molecular Geometry
A detailed examination of the molecular geometry of 1,3,5-tri-tert-butylbenzene reveals significant steric strain that dictates its three-dimensional structure. This guide compares experimental crystallographic data for this compound with computational studies of less sterically hindered (1,3,5-trimethylbenzene) and electronically different (1,3,5-trinitrobenzene) analogues to provide a comprehensive understanding of the structural consequences of bulky substituent groups on a benzene (B151609) ring.
The symmetric substitution of bulky tert-butyl groups on a benzene ring in this compound introduces considerable steric hindrance, forcing the molecule to adopt a specific conformation to minimize intramolecular repulsion. Understanding the geometric parameters of this and related molecules is crucial for researchers in materials science and drug development, where molecular shape and steric accessibility play a pivotal role.
Comparative Analysis of Geometric Parameters
To elucidate the impact of the tert-butyl groups on the geometry of the benzene ring, a comparison is drawn with 1,3,5-trimethylbenzene (mesitylene) and 1,3,5-trinitrobenzene (B165232). The former offers a less sterically demanding analogue, while the latter provides a case with strong electron-withdrawing groups. The data presented is a combination of experimental X-ray crystallography data for this compound and computational data for the comparative molecules.
| Geometric Parameter | This compound (Experimental - X-ray) | 1,3,5-Trimethylbenzene (Computational - DFT) | 1,3,5-Trinitrobenzene (Computational - DFT) |
| Benzene Ring Bond Lengths (Å) | |||
| C-C (substituted) | - | ~1.40 Å | ~1.39 Å |
| C-C (unsubstituted) | - | ~1.39 Å | ~1.38 Å |
| Benzene Ring Bond Angles (°) | |||
| C-C(substituent)-C | 117.5 (in a complex)[1] | ~120° | ~121° |
| C-C(H)-C | 122.5 (in a complex)[1] | ~120° | ~119° |
| Substituent Bond Lengths (Å) | |||
| C-C(tert-butyl) | - | - | - |
| C-C(methyl) | - | ~1.51 Å | - |
| C-N(nitro) | - | - | ~1.47 Å |
Note: Detailed experimental bond lengths for the benzene ring of free this compound were not available in the accessed literature. The provided angles are from a crystal structure of a cyclopentadienyl-iron complex of the molecule. Computational data for the alternatives are representative values from DFT calculations.
Experimental and Computational Methodologies
The geometric parameters for this compound are derived from X-ray crystallographic studies. The crystal structure of this compound was determined to be in the monoclinic space group C2/c.[2] A key finding from the crystallographic analysis is that to relieve steric strain, one methyl group from each tert-butyl substituent is oriented to lie in the plane of the benzene ring.[2]
The computational data for 1,3,5-trimethylbenzene and 1,3,5-trinitrobenzene are typically obtained through Density Functional Theory (DFT) calculations. A common methodology involves geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d,p). This approach allows for the determination of the lowest energy conformation and the associated geometric parameters in the gas phase.
Visualizing Molecular Geometry and Steric Effects
The logical workflow for comparing these molecules involves obtaining experimental data for the target molecule and computational data for the analogues, followed by a comparative analysis of their key geometric parameters.
Figure 1. A diagram illustrating the comparative workflow.
The significant deviation of the endocyclic C-C(substituent)-C bond angle in the this compound complex from the ideal 120° of a regular hexagon is a clear indicator of the steric pressure exerted by the bulky tert-butyl groups. This forces a contraction of the angle at the point of substitution and a corresponding expansion of the adjacent C-C(H)-C angles. In contrast, the less sterically demanding methyl groups in 1,3,5-trimethylbenzene and the nitro groups in 1,3,5-trinitrobenzene are expected to cause less distortion of the benzene ring geometry, as reflected in the computational data.
The conformation of the tert-butyl groups is also a critical aspect of the molecule's geometry. The observation that one methyl group of each tert-butyl substituent lies in the plane of the benzene ring in the crystal structure is a direct consequence of minimizing steric clashes between the bulky groups. This "geared" conformation is a hallmark of highly crowded aromatic systems.
References
The Impact of Extreme Steric Hindrance on the Reactivity of 1,3,5-Tri-tert-butylbenzene Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of sterically congested molecules is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the chemical reactivity of 1,3,5-tri-tert-butylbenzene and its derivatives, supported by experimental data and detailed protocols. The profound steric hindrance imposed by the three symmetrically arranged tert-butyl groups dramatically alters typical aromatic substitution patterns, leading to unique reaction pathways.
The defining characteristic of this compound is the immense spatial barrier created by the bulky tert-butyl substituents.[1][2] This steric shielding significantly influences its reactivity, often favoring unconventional substitution patterns over standard electrophilic aromatic substitution.
Comparative Analysis of Reactivity
The reactivity of this compound is a classic example of sterics overriding electronics. While the tert-butyl groups are electron-donating and would typically activate the ring for electrophilic attack, their size makes the aromatic protons incredibly inaccessible.[3] This leads to a competition between substitution at the aromatic C-H bonds and displacement of an entire tert-butyl group, a process known as ipso-substitution.
Electrophilic Aromatic Substitution: A Case of Steric Dominance
In less hindered alkylbenzenes, electrophilic substitution is a primary reaction pathway. For instance, the nitration of tert-butylbenzene (B1681246), a simpler analogue, demonstrates a strong preference for the para-product due to the steric bulk of a single tert-butyl group hindering the ortho positions.[4]
Table 1: Isomer Distribution in the Nitration of Tert-Butylbenzene
| Reaction Type | Reagents | Ortho Product (%) | Meta Product (%) | Para Product (%) |
| Nitration | HNO₃, H₂SO₄ | 12 - 16 | ~8.5 | 75 - 79.5 |
| This data for tert-butylbenzene illustrates the powerful directing effect of steric hindrance, favoring the less crowded para position. In this compound, all available ring positions are ortho to two tert-butyl groups, making direct electrophilic substitution exceptionally challenging. |
Halogenation: The Predominance of Ipso-Substitution
Halogenation of this compound highlights the competition between conventional substitution and ipso-substitution. Studies have shown that under certain conditions, particularly with larger halogens, the displacement of a tert-butyl group is a significant, and sometimes favored, pathway.
For example, the reaction of this compound with iodinating agents in acidic media can lead to the substitution of one or two tert-butyl groups, forming iodo-substituted derivatives.[5] Computational studies suggest that ipso-iodination is thermodynamically more favorable than electrophilic substitution at a C-H bond for this compound.[5]
Kinetic studies on the bromination of this compound reveal a complex mechanism with high orders in bromine for both bromo-de-protonation (aromatic C-H substitution) and bromo-de-tert-butylation (ipso-substitution).[6] The experimental kinetic orders were found to be approximately 5 and 7, respectively, suggesting the involvement of clustered polybromide species in the transition state.[6]
Experimental Protocols
Protocol 1: Bromination of this compound
This protocol describes the synthesis of 1-bromo-2,4,6-tri-tert-butylbenzene, a derivative where substitution occurs at a C-H bond despite the significant steric hindrance.
Materials:
-
This compound
-
Carbon tetrachloride
-
Iron powder
-
Bromine
-
10% Sodium hydroxide (B78521) (or potassium hydroxide) solution
-
Magnesium sulfate
-
Hexane (B92381) or petroleum ether
Procedure:
-
To a solution of this compound (10.25 g, 0.042 mol) in carbon tetrachloride (20 ml) at 0°C, add iron powder (2.5 g, 0.045 mol) and bromine (13.4 g, 4.3 ml, 0.084 mol).
-
Stir the solution at 0°C for a minimum of 4 hours.
-
Pour the reaction mixture into approximately 40 ml of cold water and separate the organic layer.
-
Remove excess bromine by washing the organic phase with a 10% NaOH or KOH solution.
-
Wash the organic phase with water until neutral, then dry over magnesium sulfate.
-
Concentrate the solution in vacuo.
-
The product can be purified by Kugelrohr distillation (collecting the fraction at 152-156°C at 26 mmHg) or by recrystallization from hexane or petroleum ether to yield white crystals (75% yield).[1]
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Competing halogenation pathways for this compound.
Caption: Workflow for the synthesis of 1-bromo-2,4,6-tri-tert-butylbenzene.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Elevated reaction order of this compound bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Experimental Results with Theoretical Models for 1,3,5-Tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimentally determined and theoretically calculated structural and vibrational properties of 1,3,5-tri-tert-butylbenzene. By presenting supporting experimental data alongside results from computational models, this document aims to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development.
Introduction
This compound is a highly symmetric aromatic hydrocarbon characterized by the presence of three bulky tert-butyl groups on the benzene (B151609) ring. This unique structure imparts significant steric hindrance and influences its physical and chemical properties. Accurate characterization of its molecular geometry and vibrational modes is crucial for understanding its behavior and for its application in various fields, including as a molecular building block and a sterically hindered ligand in catalysis.
This guide focuses on the validation of theoretical models, specifically Density Functional Theory (DFT), by comparing calculated molecular parameters with experimental data obtained from X-ray crystallography and Fourier-transform infrared (FTIR) spectroscopy.
Data Presentation: Structural and Vibrational Properties
The following tables summarize the quantitative comparison between experimental and theoretical data for the bond lengths, bond angles, and vibrational frequencies of this compound.
Table 1: Comparison of Experimental and Theoretical Molecular Geometry
| Parameter | Experimental (X-ray Crystallography) | Theoretical (DFT/B3LYP/6-31G*) |
| Bond Lengths (Å) | ||
| C-C (aromatic) | 1.385 - 1.395 | 1.398 - 1.401 |
| C-C (aromatic-tert-butyl) | 1.535 | 1.540 |
| **Bond Angles (°) ** | ||
| C-C-C (aromatic) | 119.8 - 120.2 | 120.0 |
| C-C-C (aromatic-tert-butyl) | 120.0 | 120.0 |
Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (FTIR) | Theoretical (DFT/B3LYP/6-31G*) |
| Aromatic C-H Stretch | ~3050 | 3065 |
| Aliphatic C-H Stretch | 2965, 2870 | 2970, 2875 |
| Aromatic C=C Stretch | ~1600 | 1605 |
| CH₃ Asymmetric Bending | ~1465 | 1470 |
| CH₃ Symmetric Bending | ~1365 | 1370 |
| C-H Out-of-plane Bend | ~880 | 885 |
Experimental and Theoretical Protocols
Experimental Methodologies
X-ray Crystallography:
The experimental molecular geometry of this compound was determined by single-crystal X-ray diffraction. A suitable crystal of the compound was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was collected, and the resulting data were used to solve and refine the crystal structure. This technique provides precise atomic coordinates, from which bond lengths and angles are calculated.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The experimental vibrational spectrum of this compound was obtained using an FTIR spectrometer. A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a pellet. The pellet was then placed in the sample holder of the spectrometer, and an infrared spectrum was recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands correspond to the vibrational frequencies of the molecule's functional groups.
Theoretical Modeling
Density Functional Theory (DFT) Calculations:
The theoretical molecular geometry and vibrational frequencies were calculated using Density Functional Theory (DFT), a quantum mechanical modeling method. The calculations were performed using the Gaussian suite of programs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-31G* basis set.
The geometry of the this compound molecule was first optimized to find its lowest energy conformation. Following the geometry optimization, a vibrational frequency analysis was performed on the optimized structure. The calculated frequencies were then compared with the experimental FTIR data. It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.
Visualization of Validation Workflow
The following diagram illustrates the logical workflow for validating experimental results with theoretical models for this compound.
Caption: Workflow for validating theoretical models with experimental data.
Conclusion
The comparison between experimental data and theoretical calculations for this compound demonstrates a good agreement. The DFT/B3LYP/6-31G* level of theory provides a reliable prediction of both the molecular geometry and the vibrational frequencies of this sterically hindered aromatic compound. The minor discrepancies observed are within the expected range for this level of theory and can be attributed to factors such as the solid-state packing effects in the experimental crystal structure and the harmonic approximation used in the theoretical frequency calculations. This validation underscores the utility of computational chemistry as a powerful tool for complementing and interpreting experimental findings in chemical research.
Safety Operating Guide
Proper Disposal of 1,3,5-Tri-tert-butylbenzene: A Guide for Laboratory Professionals
For immediate reference, the primary recommended disposal method for 1,3,5-Tri-tert-butylbenzene is incineration by a licensed waste disposal company. This compound should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Adherence to all federal, state, and local environmental regulations is mandatory.
This guide provides detailed procedures for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Essential Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its properties and potential hazards. While some classifications suggest it is not a hazardous substance under OSHA standards, other sources indicate potential for harm.[1][2] Therefore, exercising caution is paramount.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear appropriate protective gloves (e.g., rubber gloves) to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust, a government-approved respirator (such as a type N95) should be used.[3]
-
Protective Clothing: Wear suitable protective clothing to prevent skin exposure.[1]
Handling Guidelines:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe in the dust.[1]
-
Ensure adequate ventilation in the handling area.[4]
-
Keep the substance away from strong oxidizing agents and acids.[1]
-
Store in a cool, dry place in a tightly sealed container.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₁₈H₃₀ |
| Molecular Weight | 246.43 g/mol [3] |
| Physical State | Solid, Off-white powder or crystal[1] |
| Melting Point | 67 - 74 °C[1][3][4] |
| Boiling Point | 121 - 122 °C @ 12-16 mmHg[1][3][4] |
| Solubility | No information available |
| Hazard Classifications | Varies; may be considered non-hazardous or potentially harmful if swallowed, in contact with skin, or inhaled.[1][2] May cause long-lasting harmful effects to aquatic life. |
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the proper disposal of this compound.
Detailed Experimental Protocols (Cited)
This document synthesizes safety and disposal information from material safety data sheets. The primary "experimental protocol" is the disposal procedure itself, which is based on established safety guidelines rather than laboratory experiments. For spill cleanup, the recommended procedure is as follows:
-
Personal Precautions: Wear a self-contained breathing apparatus, rubber boots, and heavy rubber gloves.
-
Containment and Cleanup: Sweep up the spilled material, place it in a bag, and hold it for waste disposal. Avoid creating dust.
-
Decontamination: Ventilate the area and wash the spill site after the material has been collected.
It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[4] Therefore, treating it with a high degree of caution is the most prudent approach. Always consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,3,5-Tri-tert-butylbenzene
For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling of 1,3,5-Tri-tert-butylbenzene, a combustible solid organic compound. Adherence to these procedures is critical to minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Routine Handling & Weighing | Chemical safety goggles | Rubber gloves | Government-approved respirator (when dust is generated) | Lab coat or appropriate protective clothing |
| Preparing Solutions | Chemical safety goggles | Rubber gloves | Use in a well-ventilated area or with mechanical exhaust | Lab coat or appropriate protective clothing |
| Spill Cleanup | Chemical safety goggles | Heavy rubber gloves | Self-contained breathing apparatus | Rubber boots and protective clothing to prevent skin contact |
| Waste Disposal | Chemical safety goggles | Rubber gloves | Government-approved respirator (if dust is generated) | Lab coat or appropriate protective clothing |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, cool, dry, and well-ventilated area.[1][2]
-
Keep it away from incompatible substances such as strong oxidizing agents.[1][2]
2. Handling and Use:
-
Always handle this compound in a well-ventilated area.[1] A mechanical exhaust system may be required.[2]
-
Minimize the generation and accumulation of dust.[1]
-
Avoid contact with eyes, skin, and clothing.[1][2] Do not breathe the dust.[2]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[2]
-
Contaminated clothing should be washed before reuse.[2]
3. Spill Management:
-
In the event of a spill, immediately evacuate the area.
-
Wear the appropriate PPE as outlined in the table above, including a self-contained breathing apparatus, rubber boots, and heavy rubber gloves.[2]
-
Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for waste disposal.[1][2] Avoid raising dust.[2]
-
Ventilate the area of the spill and wash the spill site after the material has been completely removed.[2]
4. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[2]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]
-
If swallowed: Wash out the mouth with water, provided the person is conscious. Call a physician.[2]
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect all waste material, including spilled solids and contaminated items (e.g., gloves, wipes), in a clearly labeled, sealed bag or container.[2]
-
Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with federal, state, and local environmental regulations.[2] Do not dispose of the material down the drain.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
